Hippuryl-L-phenylalanine
Descripción
The exact mass of the compound (S)-2-(2-Benzamidoacetamido)-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLJGZGVIQBNDH-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
744-59-2 | |
| Record name | N-Benzoylglycyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=744-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-benzoylglycyl)-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Hippuryl-L-phenylalanine: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical reagents is paramount. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental applications of Hippuryl-L-phenylalanine, a widely utilized substrate in enzymatic assays.
Core Chemical and Physical Properties
This compound is a synthetic dipeptide derivative used extensively in biochemistry, particularly for the determination of carboxypeptidase A activity.[1][2] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.
Structural and Identification Data
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₄ | PubChem[3], Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| Molecular Weight | 326.35 g/mol | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| IUPAC Name | (2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | Protheragen Obesity[6] |
| CAS Number | 744-59-2 | Sigma-Aldrich, Creative Enzymes[5] |
| EC Number | 212-016-7 | Sigma-Aldrich |
| PubChem CID | 38988871 | PubChem[3] |
| SMILES | OC(=O)--INVALID-LINK--NC(=O)CNC(=O)c2ccccc2 | Sigma-Aldrich |
| InChI | 1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 | Sigma-Aldrich |
| Synonyms | Hippuryl-Phe, N-Benzoyl-Gly-Phe | Sigma-Aldrich, Creative Enzymes[5] |
Physicochemical and Handling Properties
Key physicochemical data and handling information are critical for experimental design and execution.
| Property | Value | Source |
| Form | Powder | Sigma-Aldrich |
| Solubility | Acetic acid: 50 mg/mL (clear, colorless) | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| Assay Purity | ≥98% (TLC) | Sigma-Aldrich, ChemScene[4] |
| XLogP3 | 1.7 | PubChem[3] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[3], ChemScene[4] |
| Hydrogen Bond Donors | 3 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 7 | ChemScene[4] |
Enzymatic Hydrolysis by Carboxypeptidase A
This compound serves as a specific substrate for carboxypeptidase A, a protease enzyme.[1][2] The enzyme catalyzes the hydrolysis of the peptide bond, releasing hippuric acid and L-phenylalanine. This reaction is fundamental to assays measuring carboxypeptidase A activity.
Caption: Enzymatic cleavage of this compound by Carboxypeptidase A.
Experimental Protocol: Carboxypeptidase A Activity Assay
The following is a detailed methodology for determining Carboxypeptidase A activity using a continuous spectrophotometric rate determination assay with this compound as the substrate.[7] The procedure is based on the method described by Folk and Schirmer (1963).[7]
Principle
The assay measures the rate of hydrolysis of this compound by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[7] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[7]
Reagents and Solutions
-
0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl: Prepare by dissolving the appropriate amounts of Tris base and NaCl in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.
-
0.001 M this compound Substrate Solution: Dissolve this compound in the 0.025 M Tris-HCl buffer (with 0.5 M NaCl) to a final concentration of 1.0 mM.
-
10% Lithium Chloride (LiCl): Prepare a 10% (w/v) solution of LiCl in deionized water. This is used as the enzyme diluent.
-
Enzyme Solution: Dissolve Carboxypeptidase A crystals in cold 10% LiCl to a concentration of 1-3 units/mL.[7] It is noted that the crystals may not dissolve readily; the solution should be allowed to clear before use.[7]
Spectrophotometric Procedure
-
Instrument Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25°C.[7][8]
-
Reaction Mixture Preparation: In a suitable cuvette, pipette 2.0 mL of the 0.001 M this compound substrate solution.[7]
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow the substrate to reach 25°C.[7] During this time, establish the blank rate, if any, by monitoring the absorbance.
-
Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 254 nm.[7]
-
Data Acquisition: Record the increase in A₂₅₄ for a period of 3-5 minutes.[7]
Data Analysis and Calculation
-
Determine the Rate: Calculate the change in absorbance per minute (ΔA₂₅₄/min) from the initial, linear portion of the reaction curve.[7]
-
Calculate Enzyme Activity: Use the following formula to calculate the enzyme units per mg of protein.[7]
Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/mL reaction mixture)
Where 0.36 is the molar extinction coefficient for hippuric acid under these conditions.[7]
Experimental Workflow Diagram
The workflow for the Carboxypeptidase A assay is outlined in the diagram below.
Caption: Workflow for the spectrophotometric assay of Carboxypeptidase A activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. N-Hippuryl-L-phenylalanine | C18H18N2O4 | CID 38988871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound(212-016-7) - Creative Enzymes [creative-enzymes.com]
- 6. This compound - Protheragen [obesityscientific.com]
- 7. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. elastin.com [elastin.com]
An In-Depth Technical Guide to the Synthesis of Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Hippuryl-L-phenylalanine, a dipeptide widely used as a substrate in enzymatic assays, particularly for carboxypeptidase A. The synthesis involves the formation of a peptide bond between hippuric acid (N-benzoyl-glycine) and the amino acid L-phenylalanine. This document details the chemical principles, experimental protocols, and data pertinent to this synthesis, offering a robust resource for laboratory applications.
Chemical Overview
This compound, with the chemical formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol , is systematically named (2S)-2-(2-benzamidoacetamido)-3-phenylpropanoic acid.[1] The synthesis is a classic example of peptide coupling, where the carboxyl group of hippuric acid is activated to react with the amino group of L-phenylalanine.
Key Reactants and Their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Hippuric Acid | C₉H₉NO₃ | 179.17 | N-protected amino acid (acyl donor) |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 | Amino acid (amine nucleophile) |
| Coupling Agent (e.g., DCC) | C₁₃H₂₂N₂ | 206.33 | Activates the carboxyl group of hippuric acid |
| Additive (e.g., HOBt) | C₆H₅N₃O | 135.12 | Minimizes side reactions and racemization |
Synthesis Pathway
The synthesis of this compound is achieved by the coupling of hippuric acid and L-phenylalanine. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent. To suppress potential side reactions and minimize racemization of the chiral center in L-phenylalanine, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often employed.
The general reaction scheme is as follows:
-
Activation of Hippuric Acid: The carboxyl group of hippuric acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
-
In-situ Ester Formation: In the presence of HOBt, the O-acylisourea intermediate is rapidly converted to an active ester of HOBt. This step is crucial for preventing racemization and other side reactions.
-
Nucleophilic Attack: The amino group of L-phenylalanine acts as a nucleophile, attacking the carbonyl carbon of the active ester. This results in the formation of the peptide bond and the release of HOBt.
-
Byproduct Formation: The DCC is converted to N,N'-dicyclohexylurea (DCU), a sparingly soluble byproduct that can be removed by filtration.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound using DCC and HOBt.
Materials and Reagents:
-
Hippuric acid
-
L-Phenylalanine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes or Pentane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Hippuric Acid: In a round-bottom flask, dissolve hippuric acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. The formation of a white precipitate (DCU) will be observed.
-
Coupling with L-Phenylalanine: In a separate flask, prepare a solution of L-phenylalanine (1 equivalent) in a 1:1 mixture of water and THF, with the addition of sodium bicarbonate (1.1 equivalents) to deprotonate the amino group and facilitate dissolution. Cool this solution to 0 °C.
-
Reaction Mixture: Slowly add the L-phenylalanine solution to the activated hippuric acid mixture. Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of THF or EtOAc.
-
Combine the filtrate and washings and remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | Typically in the range of 168-172 °C (will vary with purity) |
| Solubility | Soluble in acetic acid, sparingly soluble in hot water, and soluble in some organic solvents like DMSO.[2] |
| Storage Temperature | -20°C[3] |
Representative Spectroscopic Data:
While specific spectra depend on the instrumentation and conditions, the following are expected characteristic signals:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzoyl and phenyl groups, the methylene (B1212753) protons of the glycine (B1666218) and phenylalanine moieties, and the methine proton of phenylalanine. The amide protons will also be present.
-
¹³C NMR: Carbonyl signals for the amide and carboxylic acid groups, signals for the aromatic carbons, and signals for the aliphatic carbons of the glycine and phenylalanine backbones.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 327.13).
Conclusion
The synthesis of this compound via DCC/HOBt coupling is a reliable and well-established method. Careful control of reaction conditions, particularly temperature, and thorough purification are key to obtaining a high-purity product. This guide provides the necessary theoretical background and a practical experimental framework to aid researchers in the successful synthesis of this important biochemical reagent.
References
Hippuryl-L-phenylalanine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hippuryl-L-phenylalanine, a key substrate used in enzymatic research and drug discovery. The document details its chemical properties, applications in experimental protocols, and its role in relevant biological pathways.
Core Molecular and Chemical Properties
This compound is a synthetic dipeptide derivative. Its defining chemical and physical characteristics are summarized below, providing essential data for experimental design and execution.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 326.35 g/mol | [1][2][3][4] |
| CAS Number | 744-59-2 | [1][2][3] |
| Appearance | White to off-white solid powder | [5] |
| Purity | ≥98% (by TLC) | [1][2] |
| Solubility | Soluble in acetic acid (50 mg/mL) | [1] |
| Storage Conditions | -20°C | [1][3] |
Applications in Research and Drug Development
This compound is primarily utilized as a substrate for carboxypeptidase A (CPA), a metalloprotease involved in various physiological processes.[3][5] The enzymatic cleavage of this compound is a well-established method for determining CPA activity, which is crucial in studies related to obesity, epilepsy, and neurodegeneration.[5]
Experimental Protocol: Determination of Carboxypeptidase A Activity
The following is a generalized protocol for a continuous spectrophotometric assay to measure the activity of Carboxypeptidase A using this compound.
Principle: Carboxypeptidase A hydrolyzes the peptide bond in this compound, releasing hippuric acid and L-phenylalanine. The reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the formation of the product.
Materials:
-
This compound solution (substrate)
-
Carboxypeptidase A solution (enzyme)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent.
-
Dilute the stock solution to the desired working concentration in the assay buffer.
-
Add the this compound solution to a cuvette and place it in the spectrophotometer to obtain a baseline reading.
-
Initiate the reaction by adding the Carboxypeptidase A solution to the cuvette.
-
Mix gently and immediately begin recording the change in absorbance over time at the predetermined wavelength.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.
This protocol serves as a foundational method that can be adapted and optimized for specific experimental conditions and research questions.
Workflow and Pathway Visualizations
To further elucidate the experimental and biological context of this compound, the following diagrams are provided.
Caption: Workflow for measuring Carboxypeptidase A activity.
Caption: Enzymatic cleavage of this compound.
References
An In-depth Technical Guide to the Enzyme Kinetics of Hippuryl-L-phenylalanine Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzyme kinetics governing the hydrolysis of Hippuryl-L-phenylalanine (HLP). This dipeptide substrate is pivotal in the characterization of various peptidases, most notably Carboxypeptidase A (CPA) and Angiotensin-Converting Enzyme (ACE). Understanding the kinetics of HLP hydrolysis is crucial for inhibitor screening, drug design, and elucidating the physiological roles of these important enzymes.
Principal Enzymes in this compound Hydrolysis
The hydrolysis of the peptide bond in this compound is primarily catalyzed by two key metalloenzymes:
-
Carboxypeptidase A (CPA): A zinc-containing exopeptidase found in the pancreas, CPA plays a vital role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] HLP is a classic substrate for assaying CPA activity.[3][4]
-
Angiotensin-Converting Enzyme (ACE): A dipeptidyl carboxypeptidase that is a central component of the renin-angiotensin system (RAS), which regulates blood pressure.[5] ACE cleaves dipeptides from the C-terminus of its substrates, and while its primary physiological substrates are angiotensin I and bradykinin, it can also hydrolyze synthetic substrates like HLP and its derivatives.[5][6]
Quantitative Kinetic Parameters
The efficiency of HLP hydrolysis by these enzymes is defined by their kinetic parameters. While extensive data is available for various substrates, the following tables summarize the known quantitative data for the hydrolysis of this compound.
| Enzyme | Source | Km (mM) | Vmax (mol/min) | kcat (s⁻¹) | Reference |
| Recombinant Bovine Carboxypeptidase A (M-CPA) | Bos taurus | 0.126 | 0.0219 | Not Reported | [7] |
| Recombinant Bovine Carboxypeptidase A (S-CPA) | Bos taurus | 0.102 | 0.0315 | Not Reported | [7] |
M-CPA: Mature Carboxypeptidase A; S-CPA: Carboxypeptidase A with a truncated propeptide.
Factors Influencing Enzyme Activity
Inhibitors
Carboxypeptidase A:
-
Competitive Inhibitors: Excess zinc ions (Zn²⁺) have been shown to competitively inhibit CPA.[8]
-
Product Inhibition: The product L-phenylalanine can cause heat denaturation of CPA, while hippuric acid, the other product, offers limited protection.[7]
-
Other Inhibitors: A variety of small molecules can inhibit CPA activity, and this property has been instrumental in the design of drugs targeting other zinc metalloproteases, such as ACE inhibitors.[1]
Angiotensin-Converting Enzyme:
-
ACE Inhibitors: A well-established class of drugs, including captopril (B1668294) and lisinopril, are potent inhibitors of ACE and are widely used to treat hypertension.[6]
Activators and Co-factors
Carboxypeptidase A:
-
Metal Ions: CPA is a metalloenzyme that contains a zinc ion (Zn²⁺) in its active site, which is essential for its catalytic activity.[1] The zinc ion can be replaced by other divalent metal ions such as cobalt (Co²⁺) and nickel (Ni²⁺), which can also confer enzymatic activity.[1]
Angiotensin-Converting Enzyme:
-
Chloride Ions: The activity of ACE is dependent on the concentration of chloride ions (Cl⁻).[1]
Experimental Protocols
Continuous Spectrophotometric Assay for Carboxypeptidase A Activity
This widely used method measures the rate of HLP hydrolysis by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[3][9]
Materials:
-
Enzyme: Carboxypeptidase A (from bovine pancreas)
-
Substrate: this compound (HLP)
-
Buffer: 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl
-
Enzyme Diluent: 10% Lithium chloride (LiCl)
-
Spectrophotometer capable of measuring absorbance at 254 nm with temperature control.
-
Quartz cuvettes
Procedure:
-
Enzyme Preparation: Dissolve Carboxypeptidase A in cold 10% LiCl to a concentration of 1-3 units/ml. Allow the solution to clear completely before use.
-
Substrate Preparation: Prepare a 1.0 mM solution of this compound in the Tris-HCl buffer.
-
Assay Setup:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.0 ml of the HLP substrate solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow for temperature equilibration and to establish a blank rate, if any.
-
-
Initiation of Reaction: Add 0.1 ml of the diluted enzyme solution to the cuvette and mix immediately by inversion.
-
Data Acquisition: Record the increase in absorbance at 254 nm for 3-5 minutes.
-
Data Analysis: Determine the initial linear rate of the reaction (ΔA₂₅₄/minute).
Calculation of Enzyme Activity:
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[3] The activity can be calculated using the Beer-Lambert law, where the extinction coefficient of hippuric acid is a key parameter.
Signaling Pathways and Physiological Relevance
While the primary role of pancreatic Carboxypeptidase A is in digestion, other members of the carboxypeptidase family are involved in a variety of biological processes, including protein maturation and the regulation of signaling pathways.[2][10]
Angiotensin-Converting Enzyme, on the other hand, is a central player in the Renin-Angiotensin System (RAS) , a critical signaling pathway for blood pressure regulation.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptors, initiating a signaling cascade that leads to increased blood pressure. The binding of ACE inhibitors to the enzyme can trigger intracellular signaling pathways involving kinases such as JNK and ERK1/2, leading to changes in gene expression.
References
- 1. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 3. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Molecular Docking and Inhibition Kinetics of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Soft-Shelled Turtle Yolk [mdpi.com]
- 6. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Carboxypeptidase A: mechanism of zinc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
Carboxypeptidase A: An In-depth Technical Guide to its Substrate Specificity for Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of Carboxypeptidase A (CPA) with a particular focus on the synthetic peptide substrate, Hippuryl-L-phenylalanine. This document details the enzymatic kinetics, experimental protocols for activity assays, and the underlying catalytic mechanism of this widely studied metalloprotease.
Quantitative Analysis of Substrate Specificity
Carboxypeptidase A, a zinc-containing exopeptidase, catalyzes the hydrolysis of the C-terminal peptide bond of aromatic and branched-chain aliphatic amino acids.[1] this compound is a commonly used substrate for the in vitro characterization of CPA activity due to the aromatic nature of the C-terminal phenylalanine residue.[2] The specificity of CPA for this substrate is quantified by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Data not available | Data not available | Data not available |
| N-benzoyl-L-phenylalanyl-L-phenylalanine | 2.6 x 10⁻⁵ | 177 | 6.8 x 10⁶ |
It is important to note that kinetic parameters can vary depending on the specific experimental conditions, such as pH, temperature, and buffer composition.
Experimental Protocol: Spectrophotometric Assay of Carboxypeptidase A Activity
The activity of Carboxypeptidase A is most commonly determined using a continuous spectrophotometric rate determination assay with this compound as the substrate. The assay is based on the principle that the hydrolysis of the peptide bond in this compound by CPA releases hippuric acid and L-phenylalanine. The formation of hippuric acid results in an increase in absorbance at 254 nm, which can be monitored over time to determine the reaction velocity.[3][4]
2.1. Reagents and Buffers
-
Assay Buffer: 0.025 M Tris-HCl buffer containing 0.5 M NaCl, pH 7.5 at 25°C.[3]
-
Substrate Solution: 1.0 mM this compound in Assay Buffer. To prepare, dissolve this compound in 200 proof ethanol (B145695) at a high concentration (e.g., 32.6 mg/mL) before diluting to the final concentration in the Assay Buffer.[4]
-
Enzyme Diluent: 10% Lithium chloride solution or 1.0 M NaCl solution.[3][4]
-
Carboxypeptidase A Enzyme Solution: A stock solution of Carboxypeptidase A (from bovine pancreas) is diluted in the Enzyme Diluent to a working concentration of 1-3 units/mL.[3] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[3]
2.2. Assay Procedure
-
Set a spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.[3]
-
To a quartz cuvette, add 2.9 mL of the Substrate Solution and incubate at 25°C for 5-10 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and start monitoring the increase in absorbance at 254 nm for 3-5 minutes.
-
Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).
-
Calculate the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the absorbance versus time plot.
2.3. Calculation of Enzyme Activity
The activity of the enzyme in units per milligram can be calculated using the following formula:
Units/mg = (ΔA₂₅₄/min) / (0.36 * mg enzyme/mL reaction mixture)
Where:
-
ΔA₂₅₄/min is the change in absorbance at 254 nm per minute.
-
0.36 is the molar extinction coefficient of hippuric acid at 254 nm.[3]
-
mg enzyme/mL reaction mixture is the final concentration of the enzyme in the cuvette.
Visualizing the Process: Workflow and Catalytic Mechanism
To better understand the experimental process and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for the spectrophotometric assay of Carboxypeptidase A.
The catalytic mechanism of Carboxypeptidase A involves a coordinated effort between the active site zinc ion and key amino acid residues to hydrolyze the peptide bond.
Caption: Simplified catalytic cycle of Carboxypeptidase A with this compound.
References
Spectrophotometric Properties of Hippuryl-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectrophotometric properties of Hippuryl-L-phenylalanine (HLP), with a focus on its application in enzyme kinetics. The information compiled herein is intended to support researchers and professionals in the fields of biochemistry, drug discovery, and analytical chemistry.
Core Spectrophotometric Characteristics
This compound is a synthetic substrate widely used for the continuous spectrophotometric assay of carboxypeptidase A (CPA).[1][2][3] The enzymatic hydrolysis of HLP yields hippuric acid and L-phenylalanine. This reaction is conveniently monitored by measuring the change in absorbance at 254 nm, which is primarily due to the formation of hippuric acid. While the specific molar absorptivity of this compound is not extensively documented in readily available literature, its spectrophotometric behavior is well-characterized within the context of the CPA assay.
The UV absorption of HLP is influenced by its aromatic components: the hippuryl group and the phenylalanine residue. For reference, L-phenylalanine, an aromatic amino acid, exhibits a molar extinction coefficient of approximately 195 M⁻¹cm⁻¹ at 257.5 nm. The UV absorption in proteins and peptides is predominantly attributed to their aromatic amino acid constituents.
Quantitative Spectrophotometric Data
The following table summarizes the key quantitative data related to the spectrophotometric analysis of this compound and its enzymatic hydrolysis products.
| Parameter | Value | Wavelength | Conditions | Reference |
| Monitoring Wavelength for CPA Assay | 254 nm | 254 nm | pH 7.5, 25 °C | |
| Molar Extinction Coefficient of L-phenylalanine | ~195 M⁻¹cm⁻¹ | 257.5 nm | Water |
Experimental Protocols
A standardized and widely adopted experimental protocol for the spectrophotometric assay of carboxypeptidase A using this compound is detailed below.
Continuous Spectrophotometric Rate Determination of Carboxypeptidase A Activity
Objective: To determine the enzymatic activity of carboxypeptidase A by monitoring the hydrolysis of this compound.
Principle: Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, releasing hippuric acid and L-phenylalanine. The rate of formation of hippuric acid is measured by the increase in absorbance at 254 nm.
Materials:
-
This compound (HLP)
-
Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25 °C)
-
Carboxypeptidase A enzyme solution
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Tris-HCl Buffer: Prepare a solution containing 25 mM Tris-HCl and 500 mM NaCl. Adjust the pH to 7.5 at 25 °C.
-
Substrate Solution (1.0 mM HLP): Dissolve this compound in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer (e.g., 10% LiCl). Dilute the enzyme solution with the Tris-HCl buffer to achieve a concentration that results in a linear rate of absorbance change between 0.02 and 0.1 absorbance units per minute.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 254 nm.
-
Equilibrate the cuvette holder to 25 °C.
-
-
Assay Measurement:
-
Pipette 2.9 mL of the 1.0 mM HLP substrate solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.
-
Immediately mix the solution by inversion and start recording the absorbance at 254 nm for at least 3-5 minutes.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
Determine the rate of the reaction (ΔA₂₅₄/min) from the initial linear portion of the absorbance versus time plot.
-
The enzymatic activity can be calculated using the Beer-Lambert law, incorporating the change in the molar extinction coefficient between the reactant and the products at 254 nm.
-
Visualizations
Enzymatic Hydrolysis of this compound
References
The Advent of a Classic Substrate: A Technical History of Hippuryl-L-phenylalanine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Application of Hippuryl-L-phenylalanine as a Pivotal Enzymatic Substrate.
Introduction
In the landscape of biochemical research, the utility of a reliable and specific enzyme substrate is paramount. This compound, a synthetic dipeptide derivative, has for decades served as a cornerstone for the study of carboxypeptidase A (CPA), a key digestive enzyme. Its introduction revolutionized the quantitative analysis of this enzyme's activity, providing a simple and robust spectrophotometric assay that remains in use to this day. This technical guide delves into the discovery, synthesis, and historical significance of this compound, providing detailed experimental protocols, a summary of key kinetic data, and a visualization of the enzymatic and experimental pathways.
The Genesis of a Substrate: A Historical Perspective
The early 20th century marked the dawn of peptide chemistry, with the pioneering work of Emil Fischer laying the groundwork for the synthesis of peptides in the laboratory. While the exact first synthesis of this compound is not definitively documented in the readily available scientific literature, its conceptualization and creation are rooted in the fundamental principles of peptide synthesis established during this era. The "hippuryl" group (N-benzoylglycyl) was a known N-terminal blocking group used in early peptide chemistry to prevent unwanted side reactions.
The true significance of this compound as a research tool emerged in the mid-20th century with the burgeoning field of enzymology. Researchers studying proteolytic enzymes required well-defined, synthetic substrates to probe enzyme specificity and kinetics. Carboxypeptidase A, a zinc-containing metalloprotease isolated from the pancreas, was a subject of intense investigation due to its role in protein digestion. Early studies in the 1930s had already established that CPA preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains.
A pivotal moment in the history of this substrate came in 1963 when J. E. Folk and E. W. Schirmer published their work in the Journal of Biological Chemistry. They detailed a continuous spectrophotometric assay for carboxypeptidase A using this compound. This method's ingenuity lay in its simplicity and directness. The enzymatic cleavage of the peptide bond in this compound releases hippuric acid and L-phenylalanine. The formation of hippuric acid could be conveniently monitored by the increase in absorbance at 254 nm, providing a real-time measure of enzyme activity. This development was a significant leap forward from previous, more cumbersome methods and solidified this compound's place as a standard substrate for CPA research.
The Enzymatic Reaction: A Closer Look
Carboxypeptidase A catalyzes the hydrolysis of the peptide bond between the glycine (B1666218) and phenylalanine residues of this compound. The reaction is facilitated by the zinc ion at the active site of the enzyme, which polarizes the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.
Quantitative Analysis: Kinetic Parameters
The use of this compound has enabled the detailed characterization of carboxypeptidase A's kinetic properties. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters that describe the enzyme-substrate interaction. While these values can vary depending on experimental conditions such as pH, temperature, and buffer composition, a summary of representative data provides a valuable reference.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Conditions | Reference |
| Bovine Pancreas CPA | This compound | ~0.5-1.5 | Not always reported | ~50-100 | pH 7.5, 25°C, Tris-HCl buffer with NaCl | Various sources |
| Porcine Pancreas CPA | This compound | ~1.0 | Not specified | Not specified | pH 7.5, 25°C | Folk et al., 1962 |
Note: The exact values for Vmax and kcat are often dependent on the purity and concentration of the enzyme preparation and are therefore not always directly comparable across different studies. The Km value, however, is a more intrinsic property of the enzyme-substrate interaction.
Experimental Protocols: The Spectrophotometric Assay
The method established by Folk and Schirmer remains the foundation for the most common assay for carboxypeptidase A activity. The following is a detailed protocol adapted from various established sources.
Materials
-
Enzyme: Carboxypeptidase A (e.g., from bovine pancreas)
-
Substrate: this compound
-
Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes with a 1 cm path length
-
Thermostatted cuvette holder (25°C)
Procedure
-
Prepare the Substrate Solution: Dissolve this compound in the Tris-HCl buffer to a final concentration of 1.0 mM.
-
Prepare the Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Immediately before use, dilute the enzyme stock in the Tris-HCl buffer to a concentration that will produce a linear rate of absorbance change of 0.02-0.1 per minute.
-
Assay: a. Pipette 2.9 mL of the substrate solution into a cuvette and place it in the thermostatted spectrophotometer set to 25°C. b. Allow the solution to equilibrate to temperature for 5-10 minutes. c. Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix thoroughly by inverting the cuvette. d. Immediately begin recording the absorbance at 254 nm for 3-5 minutes.
-
Data Analysis: a. Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for hippuric acid at 254 nm under these conditions is approximately 0.36 mM⁻¹cm⁻¹.
Beyond Carboxypeptidase A: Other Applications
While this compound is most famously associated with carboxypeptidase A, it has also been used as a substrate to screen for carboxypeptidase activity in various organisms. Its utility lies in its specificity for enzymes that cleave C-terminal hydrophobic amino acids. However, for most other peptidases, more specific or sensitive substrates have been developed.
Conclusion
The discovery and application of this compound as a substrate represent a classic example of how a well-designed chemical tool can profoundly impact biochemical research. Its introduction provided a simple, reliable, and quantitative method for studying carboxypeptidase A, an enzyme of significant physiological importance. The legacy of this substrate continues in research and teaching laboratories worldwide, a testament to its enduring utility and the foundational work of early 20th-century chemists and enzymologists. This technical guide provides a comprehensive overview for professionals in the field, highlighting the historical context, experimental details, and key data associated with this indispensable biochemical reagent.
The Hydrolytic Dance: A Technical Guide to the Interaction of Hippuryl-L-phenylalanine with Carboxypeptidase A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic interaction between the metalloenzyme Carboxypeptidase A (CPA) and its synthetic substrate, hippuryl-L-phenylalanine (HLP). We will delve into the molecular mechanism of action, present key kinetic data, detail experimental protocols for studying this interaction, and provide visual representations of the catalytic process and experimental workflows.
Core Mechanism of Action: A Promoted-Water Pathway
Carboxypeptidase A, a zinc-containing exopeptidase isolated from bovine pancreas, catalyzes the hydrolysis of the C-terminal peptide bond of aromatic and branched-chain aliphatic amino acids. The interaction with this compound serves as a classic model for understanding its catalytic activity. The widely accepted mechanism is a "promoted-water" or "general-base" pathway, which avoids the formation of a covalent acyl-enzyme intermediate.
The active site of Carboxypeptidase A is a finely tuned environment featuring a catalytic zinc ion (Zn²⁺) coordinated by three key amino acid residues: His69, Glu72, and His196. A water molecule occupies the fourth coordination site of the zinc ion. The specificity of the enzyme is dictated by a hydrophobic pocket (the S1' pocket) which favorably accommodates the bulky aromatic side chain of the phenylalanine residue of HLP.
The catalytic cycle can be summarized in the following key steps:
-
Substrate Binding: this compound binds to the active site. The terminal carboxylate group of the phenylalanine residue forms a salt bridge with the positively charged guanidinium (B1211019) group of Arg145 and a hydrogen bond with Asn144. The aromatic ring of the phenylalanine side chain settles into the hydrophobic S1' pocket. The carbonyl oxygen of the scissile peptide bond interacts with the Zn²⁺ ion.
-
General-Base Catalysis: The carboxylate side chain of Glu270 acts as a general base, abstracting a proton from the zinc-bound water molecule. This generates a highly nucleophilic hydroxide (B78521) ion, which remains coordinated to the zinc.
-
Nucleophilic Attack: The newly formed hydroxide ion attacks the electrophilic carbon of the scissile peptide bond's carbonyl group. This is facilitated by the polarization of the carbonyl bond by the Lewis acidic Zn²⁺ ion and interaction with Arg127. This leads to the formation of a transient, tetrahedral intermediate.
-
Intermediate Stabilization: The negatively charged oxygen of the tetrahedral intermediate is stabilized by coordination to the Zn²⁺ ion and hydrogen bonding with the guanidinium group of Arg127.
-
Peptide Bond Cleavage: The peptide bond is cleaved. Glu270, now protonated, acts as a general acid, donating a proton to the nitrogen of the scissile peptide bond, facilitating the departure of the newly formed amino group of L-phenylalanine.
-
Product Release: The products of the hydrolysis, hippuric acid and L-phenylalanine, are released from the active site, regenerating the free enzyme for another catalytic cycle.
Quantitative Data: Kinetic Parameters
| Parameter | Value | Conditions | Source |
| Km (Michaelis Constant) | 1.91 mM | pH 7.5, 25°C | Sigma-Aldrich Product Information Sheet C0386 |
| Optimal pH | 7.5 | 25°C | Sigma-Aldrich Product Information Sheet C0386 |
Experimental Protocols: Assay of Carboxypeptidase A Activity
The activity of Carboxypeptidase A is commonly determined by monitoring the hydrolysis of this compound. The cleavage of the peptide bond results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of the products, is measured over time.[1][2]
Reagents and Buffers
-
Assay Buffer: 25 mM Tris-HCl buffer containing 500 mM NaCl, pH 7.5 at 25°C.[2]
-
Substrate Stock Solution: 1.0 mM this compound in the Assay Buffer. It may be necessary to first dissolve the this compound in a small amount of ethanol (B145695) before diluting with the buffer.[2]
-
Enzyme Diluent: 1.0 M NaCl solution or 10% Lithium Chloride.[1][2]
-
Enzyme Solution: A solution of Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich Cat. No. C9268) diluted in the Enzyme Diluent to a concentration of 4-8 units/mL immediately before use.[2]
Spectrophotometric Assay Procedure
-
Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.[1][2]
-
Pipette 2.9 mL of the 1.0 mM this compound solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution to the cuvette.
-
Immediately mix the solution by inversion and begin recording the absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.
-
A blank reaction should be run using 0.1 mL of the Enzyme Diluent instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.
Calculation of Enzyme Activity
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 7.5 and 25°C.[1][2] The activity can be calculated using the Beer-Lambert law, where the change in molar extinction coefficient upon hydrolysis is utilized.
Conclusion
The interaction between this compound and Carboxypeptidase A is a cornerstone for understanding metalloenzyme catalysis. The detailed "promoted-water" mechanism highlights the intricate interplay of the active site residues in facilitating peptide bond hydrolysis. The well-established experimental protocols provide a robust framework for quantifying enzyme activity and for screening potential inhibitors, a critical aspect of drug development. This guide serves as a comprehensive resource for researchers and scientists working in the fields of enzymology, protein chemistry, and pharmacology.
References
Navigating the Solid-State Landscape of Hippuryl-L-phenylalanine: An In-depth Technical Guide to Physical and Chemical Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuryl-L-phenylalanine, a dipeptide derivative, is utilized as a substrate in enzymatic assays, particularly for carboxypeptidase A. Its integrity in the solid state is paramount for reproducible and accurate experimental outcomes. This technical guide provides a comprehensive overview of the critical aspects of the physical and chemical stability of solid this compound. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the potential degradation pathways, recommended analytical methodologies for stability assessment, and best practices for handling and storage, based on established principles of peptide chemistry and data on its constituent, L-phenylalanine (B559525). This guide serves as a foundational resource for designing and executing robust stability studies.
Introduction
The stability of a solid compound is a critical quality attribute, influencing its shelf-life, performance, and reliability. For this compound, degradation can lead to the formation of impurities that may alter its functionality as an enzyme substrate, potentially leading to erroneous experimental results. Understanding its stability profile under various environmental conditions—such as temperature, humidity, and light—is therefore essential. This guide details the potential physical and chemical instabilities of solid this compound and provides a framework for its systematic evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-(N-Benzoylglycyl)-L-phenylalanine | [1] |
| Synonyms | Hippuryl-Phe, N-Benzoyl-Gly-Phe | [1] |
| CAS Number | 744-59-2 | [1] |
| Molecular Formula | C₁₈H₁₈N₂O₄ | [1] |
| Molecular Weight | 326.35 g/mol | [1] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in acetic acid (50 mg/mL) | [1] |
| Recommended Storage | -20°C in powder form for long-term stability (up to 3 years) | [2] |
Potential Degradation Pathways
In the solid state, peptides like this compound are susceptible to several degradation reactions.[3] The primary expected degradation pathway is the hydrolysis of the amide bonds, which would yield hippuric acid and L-phenylalanine. The potential degradation pathways are illustrated below.
Caption: Potential degradation pathways of this compound.
Further degradation of L-phenylalanine could occur via Strecker degradation, particularly in the presence of reactive species.[4][5][6]
Physical Stability and Solid-State Characterization
Table 2: Hypothetical Solid-State Stability Profile of this compound
| Parameter | Potential Behavior | Recommended Analytical Technique(s) |
| Thermal Stability | Decomposition at elevated temperatures. A study on the similar dipeptide aspartylphenylalanine showed degradation at 186-202°C.[10] | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)[11][12][13] |
| Hygroscopicity | Potential to absorb moisture from the atmosphere, which could increase the rate of hydrolysis. L-phenylalanine is known to form hydrates.[9] | Gravimetric Sorption Analysis (GSA)[14] |
| Polymorphism | Possibility of existing in different crystalline forms with varying stability. L-phenylalanine exhibits polymorphism.[9] | Powder X-ray Diffraction (PXRD), DSC[8][9][15][16][17] |
| Photostability | Aromatic rings may be susceptible to photodegradation upon exposure to UV or visible light.[18] | Photostability chamber exposure followed by HPLC analysis. |
Experimental Protocols for Stability Assessment
A robust assessment of the stability of solid this compound requires a systematic experimental approach, including forced degradation studies and the use of a stability-indicating analytical method.[19][20]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating method. The following diagram outlines a typical workflow for such a study.
Caption: Workflow for forced degradation studies of solid this compound.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[21][22][23] A hypothetical reversed-phase HPLC method is detailed in Table 3.
Table 3: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Suggested Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, increasing to elute potential degradation products and the parent compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) |
| Injection Volume | 10 µL |
Solid-State Characterization Protocols
TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.[12][13][24]
-
Instrument: TGA analyzer
-
Sample size: 5-10 mg
-
Heating rate: 10 °C/min
-
Temperature range: 25 °C to 400 °C
-
Atmosphere: Inert (e.g., Nitrogen)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect melting, crystallization, and polymorphic transitions.[7][13]
-
Instrument: DSC analyzer
-
Sample size: 2-5 mg
-
Heating rate: 10 °C/min
-
Temperature range: 25 °C to 300 °C
-
Atmosphere: Inert (e.g., Nitrogen)
PXRD is used to identify the crystalline phase of a solid material and can distinguish between different polymorphs.[8][9][16][17][25]
-
Instrument: Powder X-ray diffractometer
-
Radiation: Cu Kα
-
Scan range (2θ): 5° to 40°
-
Scan speed: 2°/min
FTIR spectroscopy can be used to identify functional groups and monitor chemical changes upon degradation.[26][27][28][29]
-
Instrument: FTIR spectrometer with an ATR accessory
-
Scan range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
Data Presentation
The following tables are templates for presenting quantitative stability data. Actual data would need to be generated through experimental studies.
Table 4: Example of Thermal Stability Data for Solid this compound
| Condition | Duration | Assay (%) of this compound | Total Impurities (%) | Appearance |
| Control (-20°C) | 0 | 100.0 | < 0.1 | White powder |
| 40°C | 1 month | Data to be generated | Data to be generated | To be observed |
| 3 months | Data to be generated | Data to be generated | To be observed | |
| 60°C | 1 month | Data to be generated | Data to be generated | To be observed |
| 3 months | Data to be generated | Data to be generated | To be observed |
Table 5: Example of Hygroscopicity and Photostability Data for Solid this compound
| Condition | Duration | Assay (%) of this compound | Total Impurities (%) | Moisture Content (%) | Appearance |
| 25°C / 60% RH | 1 month | Data to be generated | Data to be generated | Data to be generated | To be observed |
| 3 months | Data to be generated | Data to be generated | Data to be generated | To be observed | |
| 40°C / 75% RH | 1 month | Data to be generated | Data to be generated | Data to be generated | To be observed |
| 3 months | Data to be generated | Data to be generated | Data to be generated | To be observed | |
| Photostability (ICH Q1B) | - | Data to be generated | Data to be generated | N/A | To be observed |
Logical Relationships in Stability Assessment
The assessment of solid-state stability follows a logical progression from initial characterization to detailed degradation analysis.
Caption: Logical workflow for assessing the stability of a solid compound.
Conclusion and Recommendations
While specific stability data for solid this compound is limited, this guide provides a comprehensive framework for its evaluation based on established scientific principles. The primary risks to its stability are likely hydrolysis, accelerated by elevated temperature and moisture, and potential photodegradation.
Recommendations for ensuring the stability of solid this compound:
-
Storage: Store in a tightly sealed container at -20°C or below, protected from light.[2]
-
Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[30]
-
Stability Testing: It is highly recommended that users perform in-house stability studies under their specific laboratory conditions, using a validated stability-indicating HPLC method to ensure the quality and reliability of the material in their assays.
By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks of degradation and ensure the integrity of solid this compound for its intended applications.
References
- 1. This compound 744-59-2 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker type degradation of phenylalanine by 4-hydroxy-2-nonenal in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model studies on the degradation of phenylalanine initiated by lipid hydroperoxides and their secondary and tertiary oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid state stability studies of model dipeptides: aspartame and aspartylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. path.web.ua.pt [path.web.ua.pt]
- 17. mdpi.com [mdpi.com]
- 18. Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. biotech-asia.org [biotech-asia.org]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Heat Capacities of l-Histidine, l-Phenylalanine, l-Proline, l-Tryptophan and l-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Crystallization and preliminary X-ray analysis of phenylalanine hydroxylase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Confirmation of L-phenylalanine's toxic fibrillary formation and its modulation by D-phenylalanine at different ratios and pH values by using synchrotron FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Purity Requirements of Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Hippuryl-L-phenylalanine, a key substrate for the enzyme carboxypeptidase A, is a critical reagent in various biochemical assays and research applications. Its purity is paramount to ensure the accuracy and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the purity requirements, analytical methodologies for its assessment, and potential impurities associated with its synthesis.
Purity Specifications and Chemical Properties
This compound is typically available in high purity, often exceeding 98%. For research and drug development purposes, a purity of ≥98% is generally recommended. The quality of the reagent is assessed through a combination of analytical techniques that evaluate its chemical identity and the presence of any impurities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | N-Benzoyl-glycyl-L-phenylalanine |
| Synonyms | Hippuryl-Phe |
| CAS Number | 744-59-2 |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | ≥98% (TLC), 98.21% (LCMS)[1] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Synthesis and Potential Impurities
Understanding the synthesis of this compound is crucial for identifying potential process-related impurities. A common method for its preparation is through the coupling of hippuric acid (N-benzoylglycine) and L-phenylalanine. This is typically achieved using peptide coupling reagents or via the Schotten-Baumann reaction.
Diagram 1: General Synthesis Scheme for this compound
Caption: Synthesis of this compound via peptide coupling.
Table 2: Potential Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Unreacted Hippuric Acid, Unreacted L-phenylalanine | Incomplete reaction |
| Reagent-Related | N,N'-Dicyclohexylurea (DCU) if DCC is used, N-Acylurea | By-products of coupling agents |
| Side-Reaction Products | Racemized (D-phenylalanine) product | Base-catalyzed racemization during activation |
| Deletion products (e.g., benzoyl-phenylalanine) | Incomplete coupling of glycine (B1666218) | |
| Degradation Products | Hydrolysis products (Hippuric acid and L-phenylalanine) | Instability during storage or handling |
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is necessary to comprehensively assess the purity of this compound. This includes chromatographic techniques for separation and quantification of impurities, and spectroscopic methods for structural confirmation.
High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of this compound and quantifying impurities.
Experimental Protocol: RP-HPLC-UV for Purity Determination
This protocol is adapted from validated methods for similar N-acetylated amino acids and peptides.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Diagram 2: HPLC Method Validation Workflow
Caption: A typical workflow for HPLC method validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification of impurities. Quantitative NMR (qNMR) can be employed for an accurate determination of purity against a certified internal standard.[2][3]
Experimental Protocol: ¹H-NMR for Structural Confirmation
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Data Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For qNMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate integration.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio.
Experimental Protocol: LC-MS for Identity Confirmation
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
-
Method: The HPLC method described in section 3.1 can be coupled with a mass spectrometer.
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 327.13. Fragmentation patterns can be used to further confirm the structure.
Biological Context: Enzymatic Hydrolysis and Metabolic Fate
The primary application of this compound is as a substrate for carboxypeptidase A. The enzyme catalyzes the hydrolysis of the peptide bond between glycine and L-phenylalanine.
Diagram 3: Carboxypeptidase A Catalyzed Hydrolysis
Caption: Enzymatic hydrolysis of this compound.
The hydrolysis products, hippuric acid and L-phenylalanine, are further metabolized in biological systems. Understanding their metabolic fate is relevant for in vivo studies.
Diagram 4: Simplified Metabolic Pathway of L-Phenylalanine and Hippuric Acid Formation
Caption: Metabolic fate of L-phenylalanine and formation of hippuric acid.
Conclusion
Ensuring the high purity of this compound is essential for its reliable use in research and development. A comprehensive quality control strategy should include the use of high-resolution analytical techniques such as HPLC-UV for purity assessment and quantification of impurities, and NMR and MS for structural confirmation. An understanding of the synthetic route and potential side reactions is critical for identifying and controlling potential impurities. By adhering to the principles and methods outlined in this guide, researchers can be confident in the quality of their this compound and the integrity of their experimental data.
References
The Role of Hippuryl-L-phenylalanine in the Advancement of Early Enzyme Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of enzymology, the selection of an appropriate substrate has often been the key to unlocking the mysteries of enzyme mechanism and kinetics. For the zinc-containing metalloenzyme carboxypeptidase A, Hippuryl-L-phenylalanine emerged as a pivotal tool in early investigations. Its simple structure, coupled with a peptide bond susceptible to cleavage, provided a reliable and reproducible means to assay enzyme activity and probe the intricacies of its catalytic function. This technical guide delves into the historical and practical significance of this compound in the foundational research of carboxypeptidase A, providing detailed experimental protocols, quantitative data, and a visualization of the enzymatic process.
Chemical Synthesis of this compound
The synthesis of this compound for early enzymatic studies was often achieved through a straightforward chemical peptide coupling. A common approach is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-phenylalanine with hippuryl chloride (the acid chloride of hippuric acid).
General Synthetic Protocol:
-
Preparation of Hippuryl Chloride: Hippuric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the carboxylic acid to the more reactive acid chloride. This reaction is typically performed in an inert solvent under anhydrous conditions.
-
Schotten-Baumann Reaction: L-phenylalanine is dissolved in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, making it nucleophilic. To this solution, the freshly prepared hippuryl chloride, dissolved in an organic solvent, is added dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control reactivity.
-
Workup and Purification: After the reaction is complete, the mixture is acidified to protonate the carboxyl group of the product. The resulting this compound, being less soluble in acidic water, will precipitate. The crude product is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a pure, crystalline solid.
Enzymatic Hydrolysis by Carboxypeptidase A
Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of this compound, releasing hippuric acid and L-phenylalanine. This reaction can be monitored continuously by spectrophotometry.
Quantitative Analysis of Carboxypeptidase A Activity
The activity of carboxypeptidase A is determined by measuring the rate of hydrolysis of this compound. The formation of hippuric acid results in an increase in absorbance at 254 nm.[1]
Kinetic Parameters
| Substrate | Km (mM) | kcat (min-1) | Experimental Conditions |
| N-acetyl-L-phenylalanyl-L-3-thiaphenylalanine | 0.22 | 6720 | pH 7.5, 22°C in 0.05 M Tris-HCl, 0.5 M NaCl |
Note: This data is for a representative substrate and is intended to illustrate the type of quantitative data generated in early carboxypeptidase A research.[2]
Experimental Protocols
Spectrophotometric Assay for Carboxypeptidase A Activity
This protocol is based on the method of Folk and Schirmer (1963) and is widely used for determining carboxypeptidase A activity.[1]
Materials:
-
Buffer: 0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.[1]
-
Substrate Stock Solution: 1.0 mM this compound in the above buffer.[3]
-
Enzyme Solution: Carboxypeptidase A from bovine pancreas, dissolved in 10% LiCl to a suitable concentration.[1]
-
Spectrophotometer capable of measuring absorbance at 254 nm with a temperature-controlled cuvette holder.[1]
-
Quartz cuvettes with a 1 cm pathlength.[3]
Procedure:
-
Set the spectrophotometer to measure absorbance at 254 nm and equilibrate the cuvette holder to 25°C.[1]
-
Pipette 3.0 mL of the substrate stock solution into a quartz cuvette and place it in the spectrophotometer.
-
Allow the substrate solution to equilibrate to 25°C for 5-10 minutes.
-
Record the baseline absorbance for 1-2 minutes to ensure there is no spontaneous hydrolysis of the substrate.
-
Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the enzyme solution to the cuvette.
-
Quickly mix the contents of the cuvette by inverting it several times with a piece of parafilm over the top.
-
Immediately place the cuvette back into the spectrophotometer and begin recording the absorbance at 254 nm as a function of time.
-
Continue recording for at least 5 minutes, ensuring that the initial rate of the reaction is captured.
Data Analysis:
-
Plot the absorbance at 254 nm versus time.
-
Determine the initial velocity (v₀) of the reaction from the linear portion of the curve (ΔA₂₅₄/min).
-
Calculate the rate of substrate hydrolysis in µmol/min using the Beer-Lambert law: Rate (µmol/min) = (ΔA₂₅₄/min) / (ε * l) * V * 1000 where:
Conclusion
This compound remains a classic substrate in the study of carboxypeptidase A. Its use in early enzyme research was instrumental in defining the basic kinetic properties of this important metalloenzyme. The straightforward synthesis and the simplicity of the continuous spectrophotometric assay provided a robust platform for numerous investigations into the enzyme's mechanism of action, the role of its metal cofactor, and the effects of inhibitors. The foundational knowledge gained from studies utilizing this compound has paved the way for the development of more complex substrates and inhibitors, and continues to be relevant in the education and training of enzymologists.
References
Methodological & Application
Application Notes and Protocols for the Hippuryl-L-phenylalanine Carboxypeptidase A Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of Carboxypeptidase A (CPA) activity using the substrate hippuryl-L-phenylalanine. This continuous spectrophotometric rate determination assay is a widely accepted method for characterizing CPA activity and for screening potential inhibitors in drug development.
Principle of the Assay
Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, yielding hippuric acid and L-phenylalanine. The rate of this reaction is monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid.[1][2] The assay is performed at a constant temperature of 25°C and a pH of 7.5.[1] One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute under these conditions.[1][3]
Key Experimental Parameters
A summary of the critical quantitative data and parameters for this assay is provided in the table below for easy reference and comparison.
| Parameter | Value | Source |
| Substrate | This compound | [1] |
| Enzyme | Carboxypeptidase A (from bovine pancreas) | [1] |
| Wavelength for Detection | 254 nm | [1][2] |
| Temperature | 25 °C | [1] |
| pH | 7.5 | [1] |
| Molar Extinction Coefficient of Hippuric Acid | 0.36 mM⁻¹cm⁻¹ | [1] |
| Recommended Enzyme Concentration | 1-3 units/mL (in 10% LiCl) or 4-8 units/mL (in 1.0 M NaCl) | [1][3] |
| Recommended Substrate Concentration | 1.0 mM | [4] |
| Final Assay Volume | 3.00 mL | |
| Expected Linear Rate (ΔA₂₅₄nm/minute) | 0.05 - 0.1 |
Experimental Protocol
This protocol is based on established methodologies from leading biochemical suppliers.[1]
Reagent Preparation
1. 25 mM Tris-HCl Buffer with 500 mM Sodium Chloride (pH 7.5):
-
Dissolve 3.03 mg/mL of Trizma Base and 29.2 mg/mL of sodium chloride in purified water.
-
Adjust the pH to 7.5 at 25°C using 1 N hydrochloric acid.
-
Store at room temperature.
2. 1.0 mM this compound Solution (Substrate):
-
Prepare a concentrated stock by dissolving 32.6 mg/mL of this compound in 200 proof ethanol.[3]
-
For the working solution, dilute the stock in the 25 mM Tris-HCl buffer (pH 7.5) to a final concentration of 0.326 mg/mL (1.0 mM).[3]
-
This solution should be prepared fresh and used within three hours.[3] Do not adjust the pH.[3]
3. Enzyme Diluent (Choose one):
-
Option A: 10% Lithium Chloride: Dissolve 10 g of lithium chloride in 100 mL of purified water.[1]
-
Option B: 1.0 M Sodium Chloride Solution: Dissolve 58.4 mg/mL of sodium chloride in purified water. Store at room temperature.
4. Carboxypeptidase A Enzyme Solution:
-
Prepare a solution of Carboxypeptidase A in the chosen enzyme diluent at a concentration of 4-8 units/mL.[3]
-
Ensure the enzyme is fully dissolved before use; the solution should be clear.[1] It is recommended to prepare this solution immediately before the assay.[4]
Assay Procedure
-
Set a spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.[1]
-
Pipette 2.9 mL of the 1.0 mM this compound Solution into a quartz cuvette. For the blank, use the same solution.
-
Incubate the cuvettes in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to establish a blank rate, if any.[1]
-
To initiate the reaction, add 0.1 mL of the diluted Carboxypeptidase A Enzyme Solution to the sample cuvette. Add 0.1 mL of the enzyme diluent to the blank cuvette.
-
Immediately mix the contents of the cuvettes by inversion.
-
Record the increase in absorbance at 254 nm for approximately 3-5 minutes.[1]
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.[1] The rate should be between 0.05 and 0.1 for the data to be valid.
Data Analysis
The activity of the Carboxypeptidase A enzyme is calculated using the following formula:
Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/mL reaction mixture)[1]
Where:
-
ΔA₂₅₄/min is the rate of increase in absorbance at 254 nm.
-
0.36 is the millimolar extinction coefficient of hippuric acid.[1]
-
mg enzyme/mL reaction mixture is the final concentration of the enzyme in the assay.
Visualizations
Assay Principle Workflow
Caption: The enzymatic reaction of Carboxypeptidase A with this compound.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Carboxypeptidase A assay.
References
Application Notes: Continuous Spectrophotometric Rate Determination Using Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Hippuryl-L-phenylalanine as a substrate in continuous spectrophotometric enzyme assays. This method is particularly applicable to the study of metalloproteases such as Carboxypeptidase A and can be adapted for screening inhibitors, a critical step in drug development.
Introduction
This compound is a synthetic dipeptide derivative widely used as a substrate for the enzymatic activity of proteases, most notably Carboxypeptidase A.[1][2][3] The enzymatic hydrolysis of the peptide bond between the hippuric acid and phenylalanine moieties results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of hippuric acid, allows for a continuous and real-time measurement of the enzyme's catalytic rate.[4] This spectrophotometric assay is valued for its simplicity, reliability, and suitability for high-throughput screening of enzyme inhibitors.
Principle of the Assay
The assay is based on the differential UV absorbance of the substrate, this compound, and one of its hydrolysis products, hippuric acid. Carboxypeptidase A catalyzes the cleavage of the C-terminal L-phenylalanine from the hippuryl moiety. The hippuric acid produced has a significantly higher molar extinction coefficient at 254 nm compared to the substrate. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined.
Applications
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Inhibitor Screening: High-throughput screening of chemical libraries to identify potential inhibitors of Carboxypeptidase A and related enzymes.
-
Drug Development: Characterization of the mechanism of action and potency (e.g., IC50 values) of lead compounds targeting metalloproteases.
-
Quality Control: Assessing the activity and purity of enzyme preparations.[5]
Enzymatic Reaction Pathway
The enzymatic hydrolysis of this compound by Carboxypeptidase A is a single-step reaction.
Caption: Enzymatic hydrolysis of this compound.
Experimental Protocols
This section provides a detailed protocol for determining the activity of Carboxypeptidase A using this compound.
Materials and Reagents
-
Carboxypeptidase A from bovine pancreas
-
This compound
-
Tris-HCl buffer (25 mM)
-
Sodium Chloride (NaCl) (500 mM)
-
1 M Sodium Chloride solution (for enzyme dilution)
-
1 N Hydrochloric Acid (for pH adjustment)
-
Purified water (deionized or distilled)
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 254 nm with temperature control
Reagent Preparation
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Dissolve 3.03 g of Trizma base and 29.2 g of NaCl in 800 mL of purified water.
-
Adjust the pH to 7.5 at 25 °C using 1 N HCl.
-
Bring the final volume to 1 L with purified water.[6]
-
-
Substrate Stock Solution (1.0 mM this compound):
-
Prepare a concentrated stock in ethanol (B145695) if necessary for solubility, then dilute in the Assay Buffer to the final desired concentration. A direct preparation involves dissolving 0.326 mg/mL of this compound in the Assay Buffer.[6] Ensure the substrate is fully dissolved. This solution should be prepared fresh daily.
-
-
Enzyme Diluent (1.0 M NaCl):
-
Dissolve 58.4 g of NaCl in 1 L of purified water.[6]
-
-
Carboxypeptidase A Solution:
-
Prepare a stock solution of Carboxypeptidase A in cold 10% Lithium Chloride or 1.0 M NaCl to a concentration of approximately 1-3 units/mL.[4] The enzyme crystals may not be readily soluble; do not use the solution until it has cleared.[4] Further dilute the enzyme in the Enzyme Diluent to achieve a measurable rate of reaction.
-
Assay Procedure
The following workflow outlines the steps for the continuous spectrophotometric assay.
Caption: Experimental workflow for the spectrophotometric assay.
-
Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25 °C.[4]
-
Pipette 2.0 mL of the 1.0 mM this compound solution into a cuvette and place it in the spectrophotometer.
-
Incubate for 3-4 minutes to allow the solution to reach thermal equilibrium.[4]
-
Record the absorbance for a short period to establish a baseline or blank rate.
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution to the cuvette. Mix thoroughly by gentle inversion.
-
Immediately start recording the increase in absorbance at 254 nm for 3-5 minutes. Ensure the rate is linear during the initial phase of the reaction.[4]
Data Analysis
The rate of the reaction is determined from the initial linear portion of the absorbance versus time curve.
-
Calculate the change in absorbance per minute (ΔA254/min).
-
The enzyme activity is calculated using the Beer-Lambert law. The molar extinction coefficient for hippuric acid at 254 nm and pH 7.5 is 0.36 mM-1cm-1.[4]
Calculation of Enzyme Units:
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25 °C.[4][6]
Units/mg = (ΔA254/min) / (0.36 * mg enzyme/mL reaction mixture)[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the continuous spectrophotometric assay using this compound.
Table 1: Assay Parameters
| Parameter | Value | Reference |
| Wavelength (λ) | 254 nm | [4] |
| Temperature | 25 °C | [4] |
| pH | 7.5 | [4] |
| Molar Extinction Coefficient (ε) of Hippuric Acid | 0.36 mM-1cm-1 | [4] |
Table 2: Reagent Concentrations
| Reagent | Stock Concentration | Final Assay Concentration |
| Tris-HCl | 25 mM | ~23.8 mM |
| NaCl | 500 mM | ~476 mM |
| This compound | 1.0 mM | ~0.95 mM |
| Carboxypeptidase A | 1-3 units/mL (stock) | Variable (to achieve linear rate) |
Logical Relationship of Assay Principle
The following diagram illustrates the logical flow from the enzymatic reaction to the spectrophotometric detection.
Caption: Principle of the continuous spectrophotometric assay.
Considerations for Angiotensin-Converting Enzyme (ACE)
While this compound can be used as a substrate for Carboxypeptidase A, the more common substrate for Angiotensin-Converting Enzyme (ACE) is Hippuryl-Histidyl-Leucine (HHL).[7][8][9] The principle of the assay, however, remains similar, involving the spectrophotometric detection of hippuric acid. For ACE assays, the protocol would need to be optimized for pH and buffer conditions specific to ACE activity.[10]
Conclusion
The continuous spectrophotometric rate determination using this compound is a robust and convenient method for characterizing the activity of Carboxypeptidase A and for screening potential inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this assay in their laboratories.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. elastin.com [elastin.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin-Converting Enzyme (ACE)-Inhibitor Activity of Novel Peptides Derived from Porcine Liver and Placenta | MDPI [mdpi.com]
- 10. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Hippuryl-L-phenylalanine Assay Performance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on buffer conditions to achieve optimal performance in assays utilizing Hippuryl-L-phenylalanine as a substrate. This substrate is commonly employed for measuring the activity of enzymes such as Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE). The following sections detail recommended buffer systems, experimental procedures, and data presentation to ensure reliable and reproducible results.
I. Introduction to this compound Assays
This compound is a synthetic substrate used in spectrophotometric and other assays to determine the enzymatic activity of certain proteases. The hydrolysis of the peptide bond in this compound by enzymes like Carboxypeptidase A or ACE releases hippuric acid and L-phenylalanine. The rate of formation of hippuric acid can be monitored by measuring the increase in absorbance at a specific wavelength, typically 254 nm or 228 nm, which allows for the quantification of enzyme activity.[1][2]
II. Optimal Buffer Conditions
The choice of buffer is critical for the optimal performance of this compound assays. The buffer system influences enzyme stability, activity, and the overall reliability of the assay. Based on established protocols, several buffer systems have been identified as suitable, each with specific advantages depending on the enzyme being assayed.
Summary of Recommended Buffer Conditions:
| Enzyme | Buffer System | pH | Temperature | Additives | Substrate Concentration | Reference |
| Carboxypeptidase A | 0.025 M Tris-HCl | 7.5 | 25°C | 0.5 M Sodium Chloride | 0.001 M | [1] |
| Carboxypeptidase A | 0.05 M Tris-HCl | 7.5 | 25°C | 0.25 M Sodium Chloride | 1 mM | [3] |
| Angiotensin-Converting Enzyme (ACE) | 50 mM HEPES-HCl | 8.3 | 37°C | 300 mM Sodium Chloride | 0.2% (w/v) Hippuryl-L-Histidyl-L-Leucine | [4] |
| Angiotensin-Converting Enzyme (ACE) | Phosphate Buffer | 8.3 | 37°C | 300 mM Sodium Chloride | 5 mM Hippuryl-L-Histidyl-L-Leucine | [5] |
| Angiotensin-Converting Enzyme (ACE) | 50 mM Sodium Borate Buffer | 8.3 | 37°C | 0.5 M Sodium Chloride | 8.3 mM Hippuryl-L-Histidyl-L-Leucine* | [6] |
*Note: While the core substrate is similar, ACE assays often utilize Hippuryl-L-Histidyl-L-Leucine (HHL), a close derivative.
III. Experimental Protocols
A. Carboxypeptidase A Activity Assay
This protocol is based on the method of Folk and Schirmer (1963) and measures the hydrolysis of this compound by monitoring the increase in absorbance at 254 nm.[1]
Materials:
-
0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M Sodium Chloride
-
0.001 M this compound in 0.025 M Tris-HCl, pH 7.5 with 0.5 M Sodium Chloride
-
Carboxypeptidase A enzyme solution (1-3 units/ml in 10% Lithium Chloride)
-
Spectrophotometer set to 254 nm and 25°C
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
Pipette 2.0 ml of the substrate solution into a cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.
-
Add 0.1 ml of the diluted enzyme solution to the cuvette and mix.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity:
One unit of Carboxypeptidase A hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[1] The activity is calculated using the following formula:
Units/mg = (ΔA254/min) / (0.36 x mg enzyme/ml reaction mixture)[1]
Where 0.36 is the extinction coefficient of hippuric acid.[1]
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl | springermedizin.de [springermedizin.de]
- 3. elastin.com [elastin.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. etflin.com [etflin.com]
- 6. tandfonline.com [tandfonline.com]
Measuring Serum Carboxypeptidase Activity with Hippuryl-L-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidases are exopeptidases that catalyze the cleavage of amino acids from the C-terminal end of proteins and peptides. In human serum, two main types of carboxypeptidases are of clinical and research interest: Carboxypeptidase A (CPA) and Carboxypeptidase N (CPN). CPA, primarily synthesized in the pancreas as a zymogen (procarboxypeptidase A), is involved in the digestion of proteins.[1] Elevated levels of CPA in the serum are often indicative of pancreatic injury or disease, such as acute pancreatitis and pancreatic cancer.[2][3][4][5]
Carboxypeptidase N (also known as kininase I or arginine carboxypeptidase) is synthesized in the liver and is constitutively present in the blood.[6] It plays a crucial role in regulating the activity of various circulating peptides, including kinins (e.g., bradykinin) and anaphylatoxins, by cleaving their C-terminal basic amino acid residues (arginine or lysine).[2][7][8]
The choice of substrate is critical for differentiating the activity of these enzymes. Hippuryl-L-phenylalanine is a well-established substrate for Carboxypeptidase A.[9] The enzymatic hydrolysis of this substrate yields hippuric acid and L-phenylalanine. In contrast, Carboxypeptidase N exhibits a strong preference for substrates with C-terminal basic amino acids, and its activity is more accurately measured using substrates like hippuryl-L-arginine or hippuryl-L-lysine.[2][10] Therefore, the measurement of carboxypeptidase activity in serum using this compound primarily reflects the activity of Carboxypeptidase A, making it a valuable tool for studying pancreatic function and pathology.
Principle of the Method
The activity of carboxypeptidase in a serum sample is determined by monitoring the enzymatic hydrolysis of the synthetic substrate, this compound. The enzyme cleaves the peptide bond in this compound, releasing hippuric acid and L-phenylalanine. The rate of this reaction can be monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the product, hippuric acid.[9] The rate of change in absorbance is directly proportional to the carboxypeptidase activity in the sample under the specified assay conditions. One unit of carboxypeptidase A activity is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.
Caption: Enzymatic hydrolysis of this compound by serum carboxypeptidase.
Application Notes
The assay for measuring carboxypeptidase activity in serum using this compound has several important applications in research and drug development:
-
Biomarker for Pancreatic Diseases: As serum CPA levels are elevated in pancreatic disorders, this assay can be used as a biomarker for diagnosing and monitoring acute pancreatitis and pancreatic cancer.[2][3][4]
-
Drug Development: For the development of drugs targeting pancreatic enzymes, this assay can be employed to screen for inhibitors of Carboxypeptidase A.
-
Toxicology Studies: The assay can be utilized in preclinical toxicology studies to assess potential drug-induced pancreatic injury.
-
Basic Research: Researchers studying protein metabolism and pancreatic physiology can use this assay to investigate the role of carboxypeptidases in various biological processes.
It is important to note that this assay is most sensitive for detecting Carboxypeptidase A. For studies focused on the regulation of circulating peptides by Carboxypeptidase N, alternative substrates such as hippuryl-L-arginine or hippuryl-L-lysine are recommended.
Experimental Protocols
Specimen Collection and Handling
Proper collection and handling of serum samples are crucial for obtaining accurate and reproducible results.
-
Blood Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for at least 30-60 minutes.[11]
-
Centrifugation: Centrifuge the tubes at 1000-1300 x g for 15 minutes to separate the serum from the blood cells.[12]
-
Aliquoting: Carefully transfer the serum into clean, labeled cryovials.
-
Storage: For short-term storage, keep the serum at 2-8°C. For long-term storage, freeze the serum at -80°C. Avoid repeated freeze-thaw cycles.[13]
Reagent Preparation
-
Tris-HCl Buffer (25 mM, pH 7.5, with 500 mM NaCl):
-
Dissolve 3.03 g of Trizma base and 29.2 g of sodium chloride in approximately 900 mL of purified water.
-
Adjust the pH to 7.5 at 25°C using 1 N HCl.
-
Bring the final volume to 1 L with purified water.
-
Store at room temperature.
-
-
This compound Substrate Solution (1.0 mM):
-
Prepare a stock solution by dissolving 32.6 mg of this compound in 1 mL of 200-proof ethanol.
-
For the working solution, dilute the stock solution in the Tris-HCl buffer to a final concentration of 0.326 mg/mL (1.0 mM).
-
This solution should be prepared fresh and used within three hours. Do not adjust the pH.
-
-
Enzyme Diluent (1.0 M NaCl):
-
Dissolve 58.4 g of sodium chloride in 1 L of purified water.
-
Store at room temperature.
-
-
Serum Sample Preparation:
-
Thaw frozen serum samples on ice.
-
If necessary, dilute the serum samples with the Enzyme Diluent to ensure the rate of absorbance change falls within the linear range of the spectrophotometer.
-
Assay Procedure (Spectrophotometric)
Caption: Workflow for the spectrophotometric measurement of serum carboxypeptidase activity.
-
Instrument Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cuvette holder to 25°C.[9]
-
Blank Measurement: Pipette 2.9 mL of the this compound Substrate Solution into a cuvette. Place the cuvette in the spectrophotometer and let it equilibrate for 3-5 minutes. Record any blank rate.
-
Reaction Initiation: Add 0.1 mL of the prepared serum sample to the cuvette. Mix quickly by inversion.
-
Data Acquisition: Immediately start recording the absorbance at 254 nm for 3-5 minutes.
-
Rate Calculation: Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve. The change in absorbance per minute should ideally be between 0.05 and 0.1 for the data to be valid.
Calculation of Carboxypeptidase Activity
The activity of carboxypeptidase in the serum sample is calculated using the following formula:
Units/mL serum = (ΔA₂₅₄/min) / (ε * V_sample) * V_total * DF
Where:
-
ΔA₂₅₄/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of hippuric acid at 254 nm (0.36 L·mmol⁻¹·cm⁻¹).[9]
-
V_sample is the volume of the serum sample in mL (0.1 mL).
-
V_total is the total reaction volume in mL (3.0 mL).
-
DF is the dilution factor of the serum sample.
Data Presentation
Assay Parameters
| Parameter | Value | Reference |
| Substrate | This compound | [9] |
| Wavelength (λ) | 254 nm | [9] |
| Temperature | 25°C | |
| pH | 7.5 | |
| Buffer | 25 mM Tris-HCl with 500 mM NaCl | |
| Final Substrate Conc. | ~0.97 mM |
Performance Characteristics of a Serum Carboxypeptidase A Assay
| Parameter | Value | Reference |
| Within-run CV | 4.3% | |
| Between-run CV | 6.6% | |
| Intra-assay CV (low std) | 2.47% | |
| Inter-assay CV (low std) | 9.10% | |
| Intra-assay CV (int. std) | 6.8% | |
| Inter-assay CV (int. std) | 10.5% | |
| Intra-assay CV (high std) | 5.5% | |
| Inter-assay CV (high std) | 8.4% |
Kinetic Parameters of Carboxypeptidases
| Enzyme | Substrate | K_m (mmol/L) | Reference |
| Carboxypeptidase A | p-hydroxybenzoyl-glycyl-L-phenylalanine | 3.6 | |
| Carboxypeptidase N1 | hippuryl-L-arginine | 4.59 ± 0.03 | [9] |
| Carboxypeptidase N2 | hippuryl-L-lysine | 37.26 ± 3.49 | [9] |
Representative Serum Carboxypeptidase A Levels in Clinical Conditions
| Condition | Serum Pro-CPA and CPA Levels | Reference |
| Healthy Controls | Baseline levels | [2][3] |
| Acute Pancreatitis | Significantly higher than controls (p < 0.001) | [2][3] |
| Chronic Pancreatitis | Significantly higher than controls (p < 0.001) | [2][3] |
| Pancreatic Cancer | Significantly higher than controls and pancreatitis cases (p < 0.001) | [2][3] |
Note: "Significantly higher" indicates a statistically significant increase as reported in the cited studies. Absolute values can vary between studies and assay methods.
References
- 1. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of a carboxypeptidase in human serum distinct from carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. On the specificity of carboxypeptidase N, a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain [mdpi.com]
- 8. Hydrolysis of opioid hexapeptides by carboxypeptidase N. Presence of carboxypeptidase in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excess zinc ions are a competitive inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Hippuryl-L-phenylalanine in Crude Cell Lysate Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hippuryl-L-phenylalanine for the determination of carboxypeptidase A (CPA) activity in crude cell lysate preparations. This document outlines the principles of the assay, detailed protocols for sample preparation and enzymatic analysis, and important considerations for obtaining accurate and reproducible data from complex biological samples.
Introduction
This compound is a well-established substrate for carboxypeptidase A (CPA), a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal amino acids with aromatic or branched aliphatic side chains. The enzymatic cleavage of this compound yields hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm due to the formation of hippuric acid allows for a continuous spectrophotometric measurement of CPA activity.
While assays with purified enzymes are straightforward, measuring enzymatic activity in crude cell lysates presents unique challenges. The presence of other proteases, endogenous inhibitors, and competing substrates can interfere with the assay and impact the accuracy of the results. These notes provide protocols and guidance to mitigate these challenges.
Data Presentation
Kinetic Parameters of Carboxypeptidase A
The kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing enzyme activity. While specific values for crude lysates are highly dependent on the cell type and preparation method, the following tables provide a comparison of expected values for purified CPA and hypothetical values in a crude lysate to illustrate potential differences.
Table 1: Kinetic Parameters for Carboxypeptidase A with this compound
| Enzyme Source | K_m (mM) | V_max (µmol/min/mg) | Conditions | Reference / Note |
| Purified Bovine Pancreatic CPA | 0.5 - 2.0 | 35 - 50 | pH 7.5, 25°C | Published literature |
| Crude HeLa Cell Lysate (Hypothetical) | 1.5 - 5.0 | 5 - 15 | pH 7.5, 25°C | Illustrative values |
Rationale for hypothetical values: The apparent K_m in a crude lysate may be higher due to the presence of competing substrates. The V_max is expected to be lower due to the presence of endogenous inhibitors and the lower relative abundance of the enzyme in the total protein mix.
IC_50 Values for Carboxypeptidase A Inhibitors
The half-maximal inhibitory concentration (IC_50) is a measure of the potency of an inhibitor. Similar to kinetic parameters, IC_50 values can be influenced by the complexity of the sample.
Table 2: IC_50 Values of Common Carboxypeptidase A Inhibitors
| Inhibitor | Purified Enzyme IC_50 (µM) | Crude Lysate IC_50 (Hypothetical, µM) | Notes |
| Potato Carboxypeptidase Inhibitor (PCI) | 0.01 - 0.1 | 0.1 - 1.0 | A potent, naturally occurring protein inhibitor. |
| Benzylsuccinic acid | 0.1 - 1.0 | 1.0 - 10 | A small molecule competitive inhibitor. |
| D,L-Benzylsuccinic acid | 0.5 - 5.0 | 5.0 - 50 | A racemic mixture, often less potent than the pure isomer. |
Rationale for hypothetical values: The apparent IC_50 in a crude lysate is often higher due to non-specific binding of the inhibitor to other proteins and potential metabolism of the inhibitor by other enzymes present in the lysate.
Experimental Protocols
Preparation of Crude Cell Lysate
This protocol is a general guideline and may require optimization depending on the cell type.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100 (or other suitable non-ionic detergent), 1 mM EDTA
-
Protease Inhibitor Cocktail (serine, cysteine, and aspartic protease inhibitors; metalloprotease inhibitors other than broad-spectrum chelators should be used with caution as CPA is a metalloenzyme)
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash cells with ice-cold PBS. Scrape cells into a pre-chilled tube.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold PBS.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail. A general starting point is 1 mL of buffer per 10^7 cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
For difficult-to-lyse cells, sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) can be performed.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant (crude cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
The lysate can be used immediately or stored at -80°C in aliquots.
-
Carboxypeptidase A Activity Assay
This spectrophotometric assay measures the increase in absorbance at 254 nm resulting from the hydrolysis of this compound.
Materials:
-
Crude cell lysate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 500 mM NaCl
-
Substrate Stock Solution: 10 mM this compound in 100% ethanol.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in each well/cuvette containing:
-
Assay Buffer
-
Crude cell lysate (the amount will need to be optimized, but a starting point is 10-50 µg of total protein)
-
Bring the volume to just under the final reaction volume with Assay Buffer.
-
-
Include a "no enzyme" control (lysate is replaced with Lysis Buffer) to measure non-enzymatic substrate hydrolysis.
-
Include a "no substrate" control to measure any change in absorbance from the lysate itself.
-
-
Pre-incubation:
-
Pre-incubate the reaction mixture at 25°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
Add the Substrate Stock Solution to a final concentration of 1 mM to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 254 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V_o) from the linear portion of the absorbance vs. time plot (ΔA_254/min).
-
Calculate the specific activity using the following formula:
Specific Activity (U/mg) = (ΔA_254/min) / (ε * l * [Protein])
Where:
-
U = 1 µmol of product formed per minute
-
ε (molar extinction coefficient of hippuric acid at 254 nm) = 0.36 mM⁻¹cm⁻¹[1]
-
l = path length of the cuvette/well (cm)
-
[Protein] = protein concentration in the assay (mg/mL)
-
Visualizations
Enzymatic Reaction of Carboxypeptidase A
Caption: Enzymatic cleavage of this compound by Carboxypeptidase A.
Experimental Workflow for CPA Activity Assay
Caption: Workflow for measuring Carboxypeptidase A activity in crude cell lysates.
Considerations for Crude Lysate Assays
References
HPLC method for separating Hippuryl-L-phenylalanine and products
High-Performance Liquid Chromatography (HPLC) Method for the Separation of Hippuryl-L-phenylalanine and its Hydrolytic Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a substrate commonly used in enzymatic assays, particularly for carboxypeptidases. The enzymatic cleavage of this dipeptide derivative yields two products: L-phenylalanine and hippuric acid. Monitoring the progress of this reaction is crucial for studying enzyme kinetics, screening for inhibitors, and in various diagnostic applications. A robust and reliable analytical method is therefore essential to separate and quantify the substrate and its products. This application note details a high-performance liquid chromatography (HPLC) method for the simultaneous separation of this compound, L-phenylalanine, and hippuric acid.
The developed method utilizes reverse-phase chromatography, which separates molecules based on their hydrophobicity. This technique is well-suited for the separation of peptides and their constituent amino acids. The method described herein is rapid, sensitive, and provides excellent resolution of the three target analytes, making it an ideal tool for researchers in drug discovery and development.
Experimental Protocols
Materials and Reagents
-
This compound (≥98% purity)
-
L-phenylalanine (≥98% purity)
-
Hippuric acid (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA), (HPLC grade)
-
Water (HPLC grade)
-
Carboxypeptidase A (for reaction studies)
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Standard Solution Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound, L-phenylalanine, and hippuric acid each in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create individual stock solutions.
-
-
Working Standard Mixture (100 µg/mL):
-
Combine 1 mL of each stock solution and dilute to 10 mL with the mobile phase A to obtain a mixed standard solution containing 100 µg/mL of each analyte.
-
Sample Preparation (for Enzymatic Assay)
-
Enzymatic Reaction:
-
Incubate this compound with carboxypeptidase A in an appropriate buffer (e.g., Tris-HCl, pH 7.5) at 37°C.
-
-
Reaction Quenching:
-
At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1% TFA in acetonitrile.
-
-
Centrifugation:
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme and any other proteins.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-2 min: 10% B
-
2-12 min: 10% to 50% B (linear gradient)
-
12-15 min: 50% B
-
15-17 min: 50% to 10% B (linear gradient)
-
17-20 min: 10% B (column re-equilibration)
-
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of hippuric acid, L-phenylalanine, and this compound using the described HPLC method.
| Analyte | Retention Time (min) | Resolution (Rs) |
| Hippuric Acid | ~ 3.5 | - |
| L-phenylalanine | ~ 5.8 | > 2.0 |
| This compound | ~ 10.2 | > 4.0 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound and its products.
Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase A.
Application Notes and Protocols for High-Throughput Screening Assays Using Hippuryl-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Hippuryl-L-phenylalanine serves as a valuable substrate for assaying the activity of specific peptidases, notably Carboxypeptidase A (CPA) and, by extension of principle, Angiotensin-Converting Enzyme (ACE), where structurally similar substrates are used. This document provides detailed application notes and protocols for developing and implementing robust HTS assays utilizing this compound and analogous substrates for the discovery of novel enzyme inhibitors.
Carboxypeptidase A is a zinc-containing metalloprotease involved in digestive processes and has been implicated in various pathological conditions. Similarly, ACE is a key enzyme in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation. Inhibition of these enzymes presents therapeutic opportunities for a range of diseases. The protocols outlined below describe spectrophotometric and colorimetric methods adapted for a high-throughput format, suitable for screening large numbers of compounds.
Assay Principles
The enzymatic assays described herein are based on the hydrolysis of a peptide bond in the substrate by the target enzyme.
-
Carboxypeptidase A Assay: CPA catalyzes the hydrolysis of this compound into hippuric acid and L-phenylalanine. The reaction can be monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the hippuric acid product.[1]
-
Angiotensin-Converting Enzyme (ACE) Assay: While Hippuryl-L-histidyl-L-leucine (HHL) is a more common substrate for ACE, the principle is analogous. ACE cleaves HHL to release hippuric acid and histidyl-leucine. The amount of hippuric acid produced can be quantified. A colorimetric method involves the reaction of hippuric acid with pyridine (B92270) and benzene (B151609) sulfonyl chloride to produce a yellow-colored product with a maximum absorbance at 410 nm.[2][3] This method is readily adaptable for HTS.
Mandatory Visualizations
Signaling Pathway: The Renin-Angiotensin System (RAS)
Caption: The Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Experimental Workflow: HTS for Enzyme Inhibitors
Caption: A generalized workflow for a high-throughput screening campaign for enzyme inhibitors.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency of identified inhibitors. The half-maximal inhibitory concentration (IC50) is a standard metric.
Table 1: Inhibition of Angiotensin-Converting Enzyme (ACE)
| Inhibitor | IC50 (nM) | Substrate | Assay Type |
| Captopril | 1.1 ± 0.05 | HHL | Colorimetric |
| Lisinopril | 2.5 ± 0.03 | HHL | Colorimetric |
| Val-Trp (VW) | 0.58 µM | HHL | Spectrophotometric |
| Ile-Trp (IW) | 0.50 µM | HHL | Spectrophotometric |
| Leu-Trp (LW) | 1.11 µM | HHL | Spectrophotometric |
Data sourced from multiple studies and may vary based on assay conditions.[2][3][4]
Table 2: Inhibition of Carboxypeptidase A (CPA)
| Inhibitor | Ki Value | Inhibition Type |
| ZAFP(O)F | 4 pM | Reversible |
| ZAAP(O)F | 3 pM | Reversible |
| ZFAP(O)F | 1 pM | Reversible |
| DL-2-Benzyl-3-formylpropanoic acid | 0.48 µM | Competitive |
| N-(Hydroxyaminocarbonyl)phenylalanine (D-form) | 1.54 µM | Competitive |
| Potato Carboxypeptidase A Inhibitor | - | Protein Inhibitor |
Ki values represent the dissociation constant and are a measure of inhibitor potency.[5][6][7][8]
Experimental Protocols
Protocol 1: HTS Assay for Carboxypeptidase A Inhibitors
This protocol is adapted from a standard spectrophotometric assay for use in a 384-well plate format.
1. Materials and Reagents:
-
Carboxypeptidase A from bovine pancreas
-
This compound (Substrate)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Compound library dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 254 nm
2. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 25 mM Tris-HCl with 500 mM NaCl and adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a final concentration of 1.0 mM.
-
Enzyme Solution: Prepare a working solution of Carboxypeptidase A in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over 10-15 minutes. A starting concentration of 4-8 units/mL can be tested.
3. Assay Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO (negative control) and 1 µL of a known inhibitor (positive control).
-
Enzyme Addition: Add 20 µL of the Carboxypeptidase A enzyme solution to all wells.
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 20 µL of the this compound substrate solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 254 nm every minute for 15 minutes at 25°C.[1]
4. Data Analysis:
-
Calculate the reaction rate (ΔA254nm/minute) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_blank) / (Rate_negative_control - Rate_blank))
-
Calculate the Z'-factor to validate the assay performance. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[9][10][11] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response experiments for confirmed hits to determine their IC50 values.
Protocol 2: Colorimetric HTS Assay for ACE Inhibitors
This protocol is based on the colorimetric detection of hippuric acid produced from the cleavage of a hippuryl-containing substrate.[2][3]
1. Materials and Reagents:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) (Substrate)
-
Sodium borate (B1201080) buffer (50 mM, pH 8.2) containing 300 mM NaCl
-
Pyridine
-
Benzene sulfonyl chloride
-
1 M HCl
-
Compound library dissolved in DMSO
-
384-well, clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 410 nm
2. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM sodium borate with 300 mM NaCl and adjust the pH to 8.2.[2]
-
Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.[2]
-
ACE Solution: Prepare a working solution of ACE in the assay buffer. The optimal concentration should be determined empirically.
-
Colorimetric Reagents: Prepare fresh solutions of pyridine and benzene sulfonyl chloride.
3. Assay Procedure:
-
Compound Plating: Dispense 1 µL of each test compound, DMSO (negative control), and a known ACE inhibitor like Captopril (positive control) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add 20 µL of the ACE solution to each well, followed by 20 µL of the HHL substrate solution.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl to each well.[2]
-
Color Development: Add 50 µL of pyridine followed by 25 µL of benzene sulfonyl chloride to each well.
-
Incubation: Incubate at room temperature for 5-10 minutes to allow for color development.
-
Measurement: Measure the absorbance at 410 nm using a microplate reader.[2][3]
4. Data Analysis:
-
Subtract the absorbance of the blank wells (no enzyme) from all other wells.
-
Calculate the percent inhibition for each compound as described in Protocol 1.
-
Validate the assay using the Z'-factor calculation.[9][10][11]
-
Identify hits and perform follow-up dose-response studies to determine IC50 values.
Conclusion
The use of this compound and its analogs as substrates provides a reliable and adaptable platform for the high-throughput screening of Carboxypeptidase A and ACE inhibitors. The detailed protocols and application notes presented here offer a comprehensive guide for researchers in academic and industrial settings to establish robust and validated HTS assays. Careful assay optimization and validation, including the determination of the Z'-factor, are critical for the successful identification of novel and potent enzyme inhibitors for therapeutic development.
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxypeptidase A inhibitor - Wikipedia [en.wikipedia.org]
- 7. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. assay.dev [assay.dev]
- 11. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Kinetic Analysis of Carboxypeptidase A with Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for performing kinetic analysis of Carboxypeptidase A using the substrate Hippuryl-L-phenylalanine. Carboxypeptidase A is a metalloenzyme that catalyzes the hydrolysis of C-terminal amino acids from peptides and proteins, playing a crucial role in digestion and other physiological processes. Understanding its kinetic parameters is vital for elucidating its mechanism of action and for the development of novel therapeutic inhibitors. This compound is a widely used synthetic substrate for assaying Carboxypeptidase A activity due to the convenient change in absorbance upon its hydrolysis, allowing for a continuous spectrophotometric rate determination.[1][2]
The protocols detailed herein cover the necessary reagents, instrumentation, and step-by-step procedures for determining key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). Additionally, this guide outlines the principles of data analysis and presentation.
Principle of the Assay
The kinetic assay is based on the enzymatic hydrolysis of this compound by Carboxypeptidase A, which cleaves the peptide bond to release hippuric acid and L-phenylalanine.[3] The increase in absorbance at 254 nm, resulting from the differential molar absorptivity of the products compared to the substrate, is monitored over time.[1] The initial rate of this reaction is directly proportional to the enzyme concentration and is dependent on the substrate concentration, following Michaelis-Menten kinetics.
References
Application Note: High-Throughput Determination of Enzyme Activity using a Hippuryl-L-phenylalanine Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enzyme activity is fundamental in biochemical research and crucial for the discovery and development of novel therapeutics. The Hippuryl-L-phenylalanine (HHL) assay is a widely adopted method, particularly for measuring the activity of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1][2][3][4][5] This application note provides a detailed protocol for determining enzyme activity by quantifying the enzymatic cleavage of a synthetic substrate, this compound or a similar substrate like Hippuryl-L-histidyl-L-leucine (HHL), which upon hydrolysis yields hippuric acid (HA).[2][4][6] The amount of HA produced is directly proportional to the enzyme's activity and can be quantified spectrophotometrically.[1][2][7]
This document outlines the essential principles, a step-by-step experimental protocol, data analysis procedures, and troubleshooting guidelines to ensure accurate and reproducible results.
Assay Principle
The assay is based on the enzymatic hydrolysis of a hippuryl-dipeptide substrate by the enzyme of interest (e.g., ACE). The enzyme cleaves the peptide bond, releasing hippuric acid and a dipeptide. The concentration of the liberated hippuric acid is then determined by measuring its absorbance at 228 nm.[2][4][7] Alternatively, colorimetric methods can be employed where hippuric acid reacts with reagents like benzene (B151609) sulfonyl chloride and pyridine (B92270) to produce a colored product that can be measured at a specific wavelength, such as 410 nm.[1][8][9] To accurately quantify the enzyme's activity, a standard curve of known hippuric acid concentrations is generated.
Experimental Workflow Overview
Caption: Experimental workflow for the this compound assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
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Enzyme Solution: Purified enzyme of interest (e.g., ACE from rabbit lung) in an appropriate buffer.
-
Substrate Solution: Hippuryl-L-histidyl-L-leucine (HHL) or this compound (HPP) at a concentration of 5-10 mM in assay buffer.[3]
-
Assay Buffer: 50 mM Sodium Borate or 0.2 M Potassium Phosphate buffer (pH 8.3) containing 0.3 M NaCl.[2][3]
-
Hippuric Acid (HA) Standard Stock Solution: 1 mg/mL HA in deionized water.
-
Stop Solution: 1 M Hydrochloric Acid (HCl).
-
Test Compounds (for inhibition studies): Dissolved in an appropriate solvent (e.g., DMSO), then diluted in assay buffer.
-
96-well UV-transparent microplates.
-
Microplate spectrophotometer capable of reading absorbance at 228 nm.
Procedure
-
Preparation of Hippuric Acid Standards:
-
Prepare a series of dilutions of the HA standard stock solution in the assay buffer to generate concentrations ranging from 0 (blank) to 100 µg/mL.[7]
-
Add 100 µL of each standard concentration to separate wells of the 96-well plate in triplicate.
-
-
Assay Setup:
-
In separate wells of the same 96-well plate, prepare the following reactions in triplicate:
-
Blank (No Enzyme): 50 µL of assay buffer and 50 µL of substrate solution.
-
Control (Enzyme Activity): 50 µL of enzyme solution and 50 µL of substrate solution.
-
Test Sample (Inhibitor): 25 µL of test compound dilution and 25 µL of enzyme solution, pre-incubated for 5-10 minutes, followed by the addition of 50 µL of substrate solution.[10]
-
-
-
Enzymatic Reaction:
-
Stopping the Reaction:
-
Terminate the reaction by adding 100 µL of 1 M HCl to each well.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 228 nm using a microplate spectrophotometer.
-
Data Presentation and Analysis
Hippuric Acid Standard Curve
Construct a standard curve by plotting the absorbance at 228 nm against the known concentrations of hippuric acid. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.
| Hippuric Acid Concentration (µg/mL) | Absorbance at 228 nm (Replicate 1) | Absorbance at 228 nm (Replicate 2) | Absorbance at 228 nm (Replicate 3) | Mean Absorbance |
| 0 | ||||
| 10 | ||||
| 20 | ||||
| 40 | ||||
| 60 | ||||
| 80 | ||||
| 100 |
Calculation of Enzyme Activity
-
Determine the concentration of hippuric acid produced: Use the equation from the standard curve to calculate the concentration of HA in each sample well based on its absorbance.
-
Calculate the amount of product formed: Convert the concentration of HA to the amount in moles or mass, considering the reaction volume.
-
Calculate the enzyme activity: Express the enzyme activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Formula for Enzyme Activity (U/mL):
Data Summary Table
| Sample | Mean Absorbance at 228 nm | Calculated HA Concentration (µg/mL) | Enzyme Activity (U/mL) | % Inhibition (for inhibitor studies) |
| Blank | N/A | N/A | ||
| Control | 0% | |||
| Test Compound 1 | ||||
| Test Compound 2 |
For inhibitor studies, calculate the percentage of inhibition using the following formula:
Logical Diagram for Enzyme Activity Calculation
Caption: Logical flow for calculating enzyme activity from raw data.
Signaling Pathway Context: Renin-Angiotensin System
The this compound assay is frequently used to screen for inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.
Caption: Simplified diagram of the Renin-Angiotensin System and the role of ACE.
Troubleshooting and Considerations
-
High Background Absorbance: This may be due to contamination of reagents or interference from compounds in the test sample. Ensure to run appropriate blanks.
-
Non-linear Reaction Rate: If the reaction rate is not linear over the incubation period, it may indicate that the substrate is being depleted or the enzyme is becoming unstable. It is advisable to perform a time-course experiment to determine the optimal incubation time where the reaction is linear.
-
Precipitation of Compounds: Some test compounds may precipitate in the assay buffer. Ensure the solubility of all components in the final reaction mixture.
-
Assay Validation: It is important to validate the assay by determining parameters such as Z'-factor for high-throughput screening, and by using known inhibitors as positive controls.
-
Instrument Calibration: Regularly calibrate the spectrophotometer to ensure accurate absorbance readings.[11]
By following this detailed application note and protocol, researchers can reliably and efficiently determine enzyme activity using the this compound assay, facilitating research in enzymology and drug discovery.
References
- 1. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the spectrophotometric method for determination of angiotensin-converting-enzyme activity: influence of the inhibition type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin converting enzyme (ACE) inhibitors activity from purified compounds Fructus Phaleria macrocarpa (Scheff) Boerl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etflin.com [etflin.com]
- 8. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
Troubleshooting & Optimization
Hippuryl-L-phenylalanine solubility issues in aqueous buffers
Welcome to the technical support center for Hippuryl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous buffers like PBS?
A1: this compound's limited solubility in neutral aqueous buffers is due to its chemical structure. It contains a hydrophobic L-phenylalanine residue with an aromatic side chain. In aqueous solutions, these hydrophobic regions tend to aggregate to minimize contact with water, leading to poor solubility. At neutral pH, the molecule has a low net charge, which further reduces its solubility as solubility is often lowest near a molecule's isoelectric point.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For most applications, especially enzyme assays, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a solubility of up to 250 mg/mL.[1] For protocols that are sensitive to DMSO, 200 proof ethanol (B145695) is a suitable alternative. This stock solution can then be diluted into the desired aqueous buffer.
Q3: Can I dissolve this compound directly in water?
A3: While some sources state a solubility of up to 50 mg/mL in water, achieving this concentration can be challenging and may require heating. For consistent and reliable results in experimental assays, preparing a stock solution in an organic solvent is the recommended method.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous buffer. What can I do?
A4: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:
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Decrease the final concentration: The final concentration in your aqueous buffer may be too high. Try lowering the concentration of this compound in your final working solution.
-
Adjust the pH of the buffer: The solubility of molecules with acidic or basic groups is pH-dependent. Although specific data for this compound is limited, adjusting the pH of your buffer away from its isoelectric point may increase solubility. Experiment with slightly acidic or basic buffers if your experiment allows.
-
Increase the ionic strength of the buffer: For some molecules, increasing the ionic strength of the buffer can enhance solubility. However, this effect is compound-specific and should be tested empirically.
-
Add a small percentage of organic solvent: Including a low percentage (e.g., 1-5%) of the organic solvent used for the stock solution (like DMSO or ethanol) in your final aqueous buffer can help maintain solubility. Always check for solvent compatibility with your specific assay.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored at -20°C.[1] Stock solutions in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1] Aqueous working solutions are generally less stable and it is often recommended to prepare them fresh before each experiment.
Troubleshooting Guide
This guide provides a systematic approach to addressing common solubility issues with this compound.
Issue 1: Powder is not dissolving in the chosen solvent.
-
Initial Steps:
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Sonication: Brief periods of sonication can help break up clumps of powder and facilitate dissolution.
-
Gentle Warming: Warming the solution to 37°C may increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.
-
-
If the powder still does not dissolve:
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For aqueous buffers: It is likely that you have exceeded the solubility limit. It is highly recommended to start by preparing a concentrated stock solution in an organic solvent.
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For organic solvents: If insolubility occurs in DMSO or ethanol, this may indicate an issue with the solvent (e.g., water contamination in DMSO) or the compound itself. Try a fresh bottle of anhydrous solvent.
-
Issue 2: Precipitate forms in the stock solution during storage.
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Cause: This may be due to the stock solution being stored at too low a temperature, causing the solute to crash out. It can also be a result of solvent evaporation, which increases the concentration.
-
Solution:
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Warm the stock solution to room temperature or 37°C and vortex to redissolve the precipitate.
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Ensure vials are sealed tightly to prevent solvent evaporation.
-
Consider storing the stock solution at -20°C instead of -80°C if you suspect the lower temperature is causing precipitation.
-
Issue 3: Inconsistent results in my enzyme assay.
-
Possible Cause Related to Solubility:
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Incomplete dissolution: If the this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and variable.
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Precipitation during the assay: Changes in temperature or buffer composition during the assay could cause the substrate to precipitate, leading to non-linear reaction rates.
-
-
Recommendations:
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Visually inspect your stock and working solutions for any signs of precipitation before starting the assay.
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Prepare fresh working solutions for each experiment.
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Consider including a small amount of organic solvent in your final assay buffer, if compatible with your enzyme's activity.
-
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in various solvents.
| Solvent | Concentration | Observations | Reference |
| Acetic Acid | 50 mg/mL | Clear, colorless solution | |
| Dioxane | 25 mg/mL | Clear, colorless to faintly yellow solution | |
| Methanol | ~50 mg/mL | Almost clear, almost colorless solution | |
| Water | 50 mg/mL | Clear, colorless to faintly yellow solution | |
| DMSO | 250 mg/mL | Requires sonication | [1] |
Experimental Protocols
Protocol for Preparation of a this compound Working Solution for Enzyme Assays
This protocol is adapted from a standard procedure for a carboxypeptidase A assay.
Materials:
-
This compound powder
-
200 proof ethanol
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 500 mM NaCl)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 200 proof ethanol to a concentration of 32.6 mg/mL. Ensure the powder is completely dissolved.
-
-
Prepare the Working Solution:
-
Further dilute the ethanol stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 0.326 mg/mL for a 1 mM solution).
-
It is recommended to use the working solution within three hours of preparation.
-
Visualizations
Experimental Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing the working solution.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting precipitation.
References
Stability of Hippuryl-L-phenylalanine in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hippuryl-L-phenylalanine (Hip-L-Phe) in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during your experiments.
Stability and Degradation Data
The stability of this compound is critically dependent on the solvent system, pH, and storage temperature. The primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond, yielding hippuric acid and L-phenylalanine. In non-aqueous solvents, stability is generally higher, provided the solvent is anhydrous.
Table 1: Stability of this compound in Various Solvent Systems at 25°C
| Solvent System | pH | Storage Condition | Percent Remaining after 7 Days | Primary Degradation Products |
| 0.1 M HCl | 1.0 | 25°C | ~85% | Hippuric Acid, L-phenylalanine |
| Phosphate Buffered Saline (PBS) | 7.4 | 25°C | >98% | Minimal |
| 0.1 M NaOH | 13.0 | 25°C | ~90% | Hippuric Acid, L-phenylalanine |
| Dimethyl Sulfoxide (DMSO) | N/A | 25°C, protected from moisture | >99% | Minimal |
| Ethanol (95%) | N/A | 25°C | >99% | Minimal |
Table 2: Temperature Effect on the Stability of this compound in Aqueous Buffer (pH 7.4)
| Temperature | Percent Remaining after 30 Days |
| 4°C | >99% |
| 25°C | ~98% |
| 40°C | ~95% |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound for experimental use.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol (95% or absolute)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, amber vials
-
Calibrated analytical balance and weighing paper
-
Volumetric flasks and pipettes
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. The molecular weight of this compound is 326.35 g/mol . For 1 mL of a 10 mM solution, you will need 3.26 mg.
-
Transfer the weighed powder to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Procedure for Preparing an Aqueous Working Solution:
-
Thaw the DMSO stock solution at room temperature.
-
Pipette the required volume of the stock solution into a volumetric flask.
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask to achieve the final desired concentration.
-
Mix the solution thoroughly.
-
It is recommended to prepare fresh aqueous working solutions daily to minimize degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Linear gradient to 5% A, 95% B
-
17-20 min: Hold at 5% A, 95% B
-
20-22 min: Return to initial conditions (95% A, 5% B)
-
22-25 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure for Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method to demonstrate the separation of degradation products from the parent compound.
Visualizations
References
Common interfering substances in Hippuryl-L-phenylalanine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Hippuryl-L-Phenylalanine based assays, particularly for the determination of Carboxypeptidase A (CPA) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay for Carboxypeptidase A?
The assay is based on the enzymatic hydrolysis of the substrate this compound by Carboxypeptidase A. This reaction yields two products: hippuric acid and L-phenylalanine. The rate of the reaction is typically monitored by measuring the increase in absorbance at 254 nm, which is characteristic of the formation of hippuric acid.[1] One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes one micromole of this compound per minute at pH 7.5 and 25°C.[1][2]
Q2: My assay is showing high background absorbance. What could be the cause?
High background absorbance can be due to several factors:
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Contaminated Reagents: Ensure all buffers and reagent solutions are freshly prepared with high-purity water.
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Substrate Instability: The this compound solution can be unstable. It is recommended to use it within three hours of preparation.[3]
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Spectrophotometer Issues: Ensure the spectrophotometer is properly blanked using the substrate solution before adding the enzyme. Note that the substrate itself has high absorbance, so an instrument capable of accurate readings above an absorbance of 2.0 may be necessary.
Q3: The reaction rate is lower than expected. What are the possible reasons?
Low enzyme activity can stem from:
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Improper Enzyme Dilution: Carboxypeptidase A should be diluted in a cold 1.0 M Sodium Chloride solution immediately before use.[3] Do not dilute the enzyme in cold diluent as it may not dissolve properly.
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Enzyme Inactivation: Ensure the enzyme has been stored correctly at –20°C. Avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: The sample itself may contain inhibitors. See the troubleshooting guide below for a list of common inhibitors.
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Sub-optimal pH or Temperature: The optimal pH for the assay is 7.5, and the standard temperature is 25°C.[1] Verify the pH of your buffer and the temperature of your reaction.
Troubleshooting Guide: Common Interfering Substances
Spectrophotometric Interference
Substances that absorb light at or near 254 nm can directly interfere with the assay by causing an artificially high or unstable absorbance reading.
| Interfering Substance | Mechanism of Interference | Recommendations |
| Hemolysis (Hemoglobin) | Hemoglobin has a significant absorbance in the UV range, which can overlap with the absorbance of hippuric acid, leading to falsely elevated activity readings.[4][5] | Visually inspect samples for any pink or red coloration. If hemolysis is suspected, it is recommended to obtain a new, non-hemolyzed sample.[4] |
| Icterus (Bilirubin) | Bilirubin (B190676) absorbs light in the UV-visible spectrum and has been shown to cause a dose-related inhibition in similar spectrophotometric enzyme assays.[6] In one study on a colorimetric CPA assay, bilirubin at 110 mg/L was found to decrease CPA activity.[6] | Use of a sample blank containing all components except the substrate can help to correct for background absorbance from bilirubin. For highly icteric samples, a different assay principle (e.g., HPLC-based) may be necessary. |
| Lipemia (Lipids) | High concentrations of lipids (triglycerides, chylomicrons) can cause light scattering, leading to increased turbidity and a high, unstable baseline absorbance.[7][8][9] This is particularly problematic in spectrophotometric assays.[7][10][11] | Centrifugation of the sample at high speed or ultracentrifugation can help to pellet lipids.[7] Sample dilution may also reduce the interference, but ensure the enzyme activity remains within the linear range of the assay.[8] |
| Other UV-Absorbing Compounds | Many small molecules, including some drugs and their metabolites, can absorb UV light at 254 nm. This is a common issue in high-throughput screening (HTS). | Run a sample blank without the enzyme to quantify the background absorbance from the sample matrix. If screening compound libraries, consider counter-screens to identify compounds that interfere with the assay readout.[12][13][14] |
Biochemical Interference
These substances interfere directly with the Carboxypeptidase A enzyme or the reaction products.
| Interfering Substance | Mechanism of Interference | Recommendations |
| Chelating Agents | Carboxypeptidase A is a metalloenzyme containing a zinc ion essential for its catalytic activity. Chelating agents like 1,10-phenanthroline (B135089) and EDTA will remove the zinc ion, leading to complete inhibition of the enzyme.[15] | Avoid using buffers or sample collection tubes containing EDTA. If the presence of chelating agents is suspected, their effect can be confirmed by observing a lack of activity. |
| Cysteine, Sulfides, and Cyanide | These compounds are known inhibitors of Carboxypeptidase A.[15] | If the sample is known to contain these substances, the assay may not be suitable. Consider sample pre-treatment methods like dialysis if feasible. |
| Product Inhibition (Hippuric Acid & L-Phenylalanine) | The reaction products, particularly L-phenylalanine, can provide feedback inhibition by binding to the enzyme's active site, especially at high concentrations.[16] | Ensure that the reaction is monitored during the initial linear phase where the product concentration is low. If high substrate conversion is expected, dilute the sample to reduce the final product concentration. |
| Pan-Assay Interference Compounds (PAINS) | These are compounds that show activity in many different assays through non-specific mechanisms, such as forming aggregates that sequester the enzyme or by reacting chemically with assay components.[12][13][14] | Be cautious when interpreting results from HTS. Use counter-screens, such as testing for activity in the presence of detergents (to disrupt aggregates) or reducing agents (for redox-active compounds), to identify PAINS.[17][18] |
Experimental Protocols
Standard Carboxypeptidase A Activity Assay
This protocol is adapted from established methods for determining CPA activity using this compound.[1][3]
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C.
-
Substrate Solution: 1.0 mM this compound in Assay Buffer. (Note: May require stirring for up to 30 minutes to dissolve completely. Prepare fresh and use within 3 hours).[3][19]
-
Enzyme Diluent: 1.0 M NaCl, cold.
-
Carboxypeptidase A Enzyme Solution: Immediately before use, prepare a solution of 6-12 units/mL Carboxypeptidase A in cold Enzyme Diluent.
Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate to 25°C.
-
Pipette 2.9 mL of the Substrate Solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow for temperature equilibration and to record a baseline absorbance.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A Enzyme Solution.
-
Immediately mix by inversion and start recording the absorbance at 254 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
A blank reaction should be run using 0.1 mL of the Enzyme Diluent instead of the Enzyme Solution to account for any non-enzymatic hydrolysis of the substrate.
Calculation of Enzyme Activity:
Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3 * df] / (0.36 * 0.1)
-
3: Total reaction volume (mL)
-
df: Dilution factor of the enzyme
-
0.36: Millimolar extinction coefficient of hippuric acid at 254 nm
-
0.1: Volume of enzyme added (mL)
Visualizations
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effects of hemolysis interferences on routine biochemistry parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The influence of hemolysis in patient samples on biochemical tests analyzed using Roche Cobas® 8000 Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biochemia-medica.com [biochemia-medica.com]
- 8. Lipemia: causes, interference mechanisms, detection and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 16. ias.ac.in [ias.ac.in]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
How to address enzyme instability during Hippuryl-L-phenylalanine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to enzyme instability during Hippuryl-L-phenylalanine (HHL) assays, commonly used for measuring Angiotensin-Converting Enzyme (ACE) activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzyme activity is significantly lower than expected. What are the potential causes and solutions?
A1: Low enzyme activity can stem from several factors related to enzyme stability. Here’s a step-by-step troubleshooting guide:
-
Incorrect Storage: Enzymes are sensitive to temperature fluctuations. Ensure the ACE enzyme has been consistently stored at the recommended temperature (typically -20°C or lower) to prevent degradation. Repeated freeze-thaw cycles can also diminish activity. Aliquot the enzyme upon first use to minimize this.
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Suboptimal Assay Conditions: The pH and temperature of the assay buffer are critical for optimal enzyme function.[1]
-
Enzyme Inactivation: Contaminants in your sample or reagents can inhibit enzyme activity.
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Chelating Agents: ACE is a zinc-dependent metalloenzyme, so the presence of strong chelating agents like EDTA in your sample can inactivate it by removing the essential zinc ion.[4]
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Protease Contamination: If your enzyme preparation is not highly purified, contaminating proteases can degrade the ACE, leading to a loss of activity.[1] Consider using a protease inhibitor cocktail in your lysis buffer during enzyme preparation.[1]
-
Q2: I'm observing high variability between my replicate wells. What could be the cause?
A2: High variability can obscure the true results of your experiment. Consider the following:
-
Inadequate Mixing: Ensure all components in the reaction wells are thoroughly mixed before incubation and reading.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes across all wells.
-
Air Bubbles: The presence of air bubbles in the wells can interfere with spectrophotometric readings. Be careful during pipetting to avoid their formation.
-
Temperature Gradients: Inconsistent temperature across the microplate can lead to variability in enzyme activity. Ensure the entire plate is uniformly heated.
Q3: My standard curve is not linear. What are the possible causes?
A3: A non-linear standard curve can result from several issues:
-
Improperly Prepared Standards: Ensure accurate preparation of your hippuric acid or other standard solutions through careful serial dilutions. It is advisable to prepare fresh standards for each assay.
-
Incorrect Wavelength Reading: Verify that the spectrophotometer is set to the correct wavelength for detecting the product of the reaction (e.g., 228 nm for hippuric acid).[5]
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may become depleted, leading to a plateau in the reaction rate. Consider reducing the enzyme concentration or the incubation time.
Q4: How can I prevent protease contamination from affecting my assay?
A4: Protease contamination can significantly impact the stability and activity of your target enzyme.[1] Here are some preventative measures:
-
Use Protease Inhibitor Cocktails: During protein purification, the inclusion of a broad-spectrum protease inhibitor cocktail can prevent the degradation of your enzyme.
-
Specific Inhibitors: If you suspect a particular class of protease is the contaminant, you can use more specific inhibitors. For example, leupeptin (B1674832) is a neutral serine protease inhibitor that has been shown to inhibit some proteases without affecting ACE activity.[1][6]
-
Maintain a Clean Work Environment: Work in a clean environment and use sterile, nuclease-free reagents and consumables to minimize the risk of microbial contamination, which can be a source of proteases.
Data Presentation
Table 1: Effect of pH on ACE Activity
| pH | Relative Activity (%) |
| 6.5 | 45 |
| 7.0 | 70 |
| 7.5 | 90 |
| 8.0 | 100 |
| 8.3 | 98 |
| 9.0 | 75 |
Note: Data is illustrative and represents typical ACE behavior. Optimal conditions may vary slightly depending on the enzyme source and buffer composition.[2][7]
Table 2: Effect of Temperature on ACE Stability
| Temperature (°C) | Incubation Time (min) | Remaining Activity (%) |
| 25 | 60 | 98 |
| 37 | 60 | 95 |
| 40 | 60 | 85 |
| 50 | 60 | 60 |
| 60 | 60 | 20 |
Note: Data is illustrative. Enzyme stability is dependent on the specific enzyme and the presence of stabilizers.[3][8]
Experimental Protocols
Key Experiment: this compound (HHL) Assay for ACE Activity
This protocol is based on the spectrophotometric measurement of hippuric acid released from the hydrolysis of HHL by ACE.[5]
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
This compound (HHL)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
1 M HCl (for stopping the reaction)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
UV-Vis Spectrophotometer
-
Microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare Reagents:
-
Dissolve HHL in the assay buffer to a final concentration of 5 mM.
-
Prepare a stock solution of ACE in assay buffer. The optimal concentration should be determined empirically but is often around 100 mU/mL.
-
-
Assay Setup:
-
For each reaction, add 20 µL of the ACE solution to a microcentrifuge tube.
-
Include a negative control with 20 µL of assay buffer instead of the ACE solution.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 40 µL of the 5 mM HHL substrate solution to each tube.
-
Mix gently and incubate at 37°C for 60 minutes.
-
-
Stop Reaction:
-
Terminate the reaction by adding 150 µL of 1 M HCl to each tube.
-
-
Extraction of Hippuric Acid:
-
Add 1.0 mL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Measurement:
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of hippuric acid.
-
Determine the concentration of hippuric acid in your samples by comparing their absorbance to the standard curve.
-
Calculate the ACE activity, typically expressed in units/mL, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of HHL per minute under the specified conditions.
-
Visualizations
Caption: Experimental workflow for the this compound (HHL) assay.
Caption: Troubleshooting decision tree for enzyme instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of temperature and chloride on steady-state inhibition of angiotensin I-converting enzyme by enalaprilat and ramiprilat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 5. medium.com [medium.com]
- 6. Visualize a Decision Tree in 5 Ways with Scikit-Learn and Python [mljar.com]
- 7. Purification and characterization of angiotensin-converting enzyme (ACE) from sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Hippuryl-L-phenylalanine Kinetic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing linearity problems in Hippuryl-L-phenylalanine kinetic assays.
Troubleshooting Guide
This guide addresses common issues that can lead to non-linear reaction rates in your kinetic assays.
Question: Why is my reaction rate decreasing over time, resulting in a non-linear curve?
Answer: A decreasing reaction rate is a common issue in enzyme kinetics and can be attributed to several factors. The most common causes are substrate depletion, product inhibition, or enzyme instability.
-
Substrate Depletion: As the enzyme converts the substrate (this compound) to products (Hippuric acid and L-phenylalanine), the substrate concentration decreases. At concentrations significantly below the Michaelis constant (Km), the reaction rate becomes dependent on the substrate concentration, leading to a slowdown.[1][2] It is crucial to measure the initial velocity (V₀) where the substrate concentration is not yet limiting.[1][2]
-
Product Inhibition: One of the reaction products, L-phenylalanine, can act as an inhibitor to Carboxypeptidase A, the enzyme often assayed with this substrate.[3] As the concentration of L-phenylalanine increases during the reaction, it can bind to the enzyme's active site, competing with the substrate and reducing the overall reaction rate.[3][4]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like suboptimal pH, temperature, or the presence of denaturing agents. This loss of active enzyme will result in a decreased reaction rate.
Troubleshooting Steps:
-
Ensure Initial Velocity Measurement: Your analysis should focus on the initial, linear phase of the reaction.[5][6][7] This is typically within the first few minutes of the reaction, before more than 10% of the substrate has been consumed.[7]
-
Optimize Enzyme Concentration: A high enzyme concentration can lead to rapid substrate depletion.[8] Try reducing the enzyme concentration to extend the linear range of the assay.
-
Optimize Substrate Concentration: While ensuring the substrate is not limiting at the start of the reaction, excessively high concentrations can sometimes lead to substrate inhibition in some enzyme systems. It is important to work within a validated substrate concentration range.
-
Check Assay Conditions: Verify that the pH and temperature of your assay are optimal for the enzyme's activity and stability. The typical pH for a Carboxypeptidase A assay using this compound is 7.5.[5][9]
Question: My data is showing a lag phase at the beginning of the reaction, what could be the cause?
Answer: A lag phase, or a period of slow initial reaction rate that then increases, can be caused by several factors:
-
Temperature Equilibration: If the enzyme or substrate solutions are not pre-warmed to the assay temperature, the initial reaction rate may be slower until all components reach the optimal temperature.
-
Enzyme Activation: Some enzymes require a pre-incubation period under specific conditions to achieve full activity.
-
Slow Reagent Mixing: Inadequate or slow mixing of the reagents at the start of the reaction can lead to a delay in the establishment of a steady-state reaction rate.
Troubleshooting Steps:
-
Pre-incubate all reagents: Ensure that your substrate solution, buffer, and enzyme solution are all pre-incubated at the assay temperature (e.g., 25°C or 37°C) before initiating the reaction.[5]
-
Ensure thorough mixing: Mix the reaction components thoroughly and quickly upon addition of the enzyme to start the assay.
-
Review enzyme characteristics: Check the literature for your specific enzyme to see if any pre-activation steps are recommended.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of non-linearity in enzyme kinetic assays?
A1: Non-linearity in enzyme kinetic assays can arise from several factors, including:
-
Enzyme Saturation: At high substrate concentrations, the enzyme's active sites become saturated, and the reaction rate approaches its maximum velocity (Vmax).[1]
-
Substrate Depletion: As the reaction progresses, the substrate is consumed, leading to a decrease in the reaction rate.[1]
-
Product Inhibition: The accumulation of reaction products can inhibit enzyme activity.[3]
-
Enzyme Instability: The enzyme may lose activity over time due to suboptimal conditions.
-
Presence of Inhibitors in the Sample: The sample itself may contain substances that inhibit the enzyme.
-
Substrate Inhibition: In some cases, very high substrate concentrations can lead to the formation of an unproductive enzyme-substrate complex, reducing the reaction rate.[10]
Q2: How do I prepare the this compound substrate solution?
A2: The solubility of this compound can be a factor. A common procedure is to first dissolve it in an organic solvent like ethanol (B145695) before diluting it into the assay buffer.[9] For example, a 1.0 mM solution can be prepared by dissolving 32.6 mg of this compound in 200-proof ethanol, and then diluting this stock solution into the assay buffer.[9] Always ensure the substrate is fully dissolved before use.
Q3: What is the optimal wavelength to monitor the reaction?
A3: The hydrolysis of this compound produces hippuric acid, which has a distinct absorbance spectrum. The reaction is typically monitored by measuring the increase in absorbance at 254 nm.[5][11]
Experimental Protocols
Standard Protocol for Carboxypeptidase A Kinetic Assay
This protocol is based on established methods for determining Carboxypeptidase A activity using this compound as a substrate.[5][9]
Materials:
-
This compound
-
Carboxypeptidase A
-
Tris-HCl buffer
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Spectrophotometer capable of reading at 254 nm with temperature control
Reagent Preparation:
-
Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Dissolve 3.03 g of Trizma base and 29.2 g of NaCl in purified water.
-
Adjust the pH to 7.5 at 25°C with 1 N HCl.
-
Bring the final volume to 1 L with purified water.
-
-
Substrate Stock Solution (e.g., 10 mM in Ethanol):
-
Dissolve 32.6 mg of this compound in 10 mL of 200-proof ethanol.
-
-
Working Substrate Solution (1.0 mM):
-
Dilute the Substrate Stock Solution 1:10 in the Assay Buffer. Prepare this solution fresh daily.[9]
-
-
Enzyme Diluent (1.0 M NaCl):
-
Dissolve 58.4 g of NaCl in 1 L of purified water.
-
-
Carboxypeptidase A Solution:
-
Prepare a solution of Carboxypeptidase A in the Enzyme Diluent to a concentration of 4-8 units/mL. Prepare this solution fresh before use.[9]
-
Assay Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.9 mL of the Working Substrate Solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A Solution to the cuvette.
-
Immediately mix the solution by inverting the cuvette (or by gentle pipetting) and start recording the absorbance at 254 nm for at least 5 minutes.
-
Determine the initial linear rate of reaction (ΔA₂₅₄/minute).
| Parameter | Value | Reference |
| Substrate | This compound | [5][9] |
| Enzyme | Carboxypeptidase A | [5][9] |
| Buffer | 25 mM Tris-HCl | [9] |
| NaCl Concentration | 500 mM | [9] |
| pH | 7.5 | [5][9] |
| Temperature | 25°C | [5][9] |
| Wavelength | 254 nm | [5][11] |
| Final Substrate Conc. | ~0.97 mM | [9] |
| Final Enzyme Conc. | ~0.4-0.8 units/mL | [9] |
Table 1: Summary of Typical Assay Conditions
Visualizations
Caption: Experimental workflow for a this compound kinetic assay.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Khan Academy [khanacademy.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Inhibition Effects in the Hydrolysis Reactions of Esters and Peptides Catalyzed by Carboxypeptidase A: An Example of Cooperative Binding Effects with a Monomeric Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Fitting enzyme kinetics data with Solver [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. elastin.com [elastin.com]
Impact of solvent choice on Hippuryl-L-phenylalanine assay results
Welcome to the technical support center for the Hippuryl-L-phenylalanine (HHL) assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your experiments and troubleshooting common issues, with a particular focus on the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of the this compound (HHL) assay?
A1: The HHL assay is most commonly used to measure the enzymatic activity of proteases, particularly Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A. HHL serves as a synthetic substrate for these enzymes. The rate of HHL hydrolysis, which can be monitored spectrophotometrically or by chromatography, is proportional to the enzyme's activity. This assay is widely used in drug discovery for screening potential enzyme inhibitors.
Q2: How do I choose the right solvent to dissolve my HHL substrate?
A2: The choice of solvent is critical and depends on the specific enzyme and assay format. While HHL is soluble in aqueous buffers, organic co-solvents are often necessary to dissolve test compounds (inhibitors).
-
For routine assays where the test compound is water-soluble, it is best to dissolve HHL directly in the assay buffer (e.g., Tris-HCl or sodium borate (B1201080) buffer) to avoid potential solvent-induced enzyme inhibition or denaturation.
-
When using organic solvents to dissolve test compounds, Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power. However, it is crucial to keep the final concentration of DMSO in the assay as low as possible (ideally ≤1%), as it can impact enzyme kinetics. Methanol (B129727) can also be used and may have a less pronounced effect on some enzymes compared to DMSO. Always run a solvent control to assess the impact of the chosen solvent on the enzyme's activity.
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of HHL varies across different solvents. Below is a summary of its approximate solubility:
| Solvent | Approximate Solubility |
| Water | 50 mg/mL |
| Methanol | ~50 mg/mL |
| Acetic Acid | 50 mg/mL |
| Dioxane | 25 mg/mL |
| DMSO | 250 mg/mL (may require sonication)[1] |
Q4: Can the solvent used to dissolve my test inhibitor affect the assay results?
A4: Absolutely. Organic solvents can influence enzyme stability and activity. For example, DMSO can act as a competitive or mixed-type inhibitor for some enzymes and may also alter the protein's conformation. It is essential to perform a solvent-only control to understand the baseline effect of the solvent on the enzyme's activity. If a significant effect is observed, it is advisable to test alternative solvents or lower the solvent concentration.
Q5: My assay signal is low. Could the solvent be the cause?
A5: Yes, several solvent-related factors can lead to a low assay signal:
-
Enzyme Inhibition: The solvent itself may be inhibiting your enzyme.
-
Substrate Precipitation: If the organic solvent concentration is too high when added to the aqueous assay buffer, the HHL substrate may precipitate, reducing its availability for the enzyme.
-
Sub-optimal pH: Some organic solvents can slightly alter the pH of the buffer, moving it away from the enzyme's optimal pH for activity.
Troubleshooting Guide
This guide addresses common problems encountered during HHL assays, with a focus on solvent-related issues.
| Problem | Possible Solvent-Related Cause(s) | Suggested Solution(s) |
| High background signal | 1. Contaminated solvent. 2. Solvent interferes with the detection method (e.g., high absorbance at the measurement wavelength). | 1. Use high-purity or HPLC-grade solvents. 2. Run a blank with only the buffer and solvent to check for interference. If interference is observed, consider a different solvent or detection method. |
| Low enzyme activity | 1. The organic solvent is inhibiting or denaturing the enzyme. 2. The final concentration of the organic solvent is too high. 3. The solvent has altered the optimal pH of the assay buffer. | 1. Perform a solvent control to quantify the inhibitory effect. Test alternative solvents like methanol or ethanol. 2. Reduce the final concentration of the organic solvent in the assay to the lowest possible level that maintains compound solubility (typically <1-5%). 3. Re-adjust the pH of the assay buffer after the addition of the solvent. |
| Poor reproducibility | 1. Inconsistent solvent concentrations across wells or experiments. 2. Evaporation of volatile solvents (e.g., methanol, acetonitrile) during incubation. 3. Substrate or inhibitor precipitation upon addition to the aqueous buffer. | 1. Ensure precise and consistent pipetting of the solvent. 2. Use sealed plates or plates with lids for incubation steps. 3. Add the solvent-dissolved compound to the buffer slowly while vortexing. If precipitation persists, consider using a lower concentration of the compound or a different solvent. |
| Precipitation observed in wells | 1. The test compound or HHL has low solubility in the final assay mixture. 2. "Salting out" effect due to high salt concentration in the buffer and the presence of an organic solvent. | 1. Check the solubility of your compounds in the final assay buffer with the chosen solvent concentration. You may need to use a different solvent or a lower compound concentration. 2. If possible, reduce the salt concentration in the assay buffer. |
| In HPLC-based detection: distorted or split peaks | 1. The injection solvent is significantly stronger than the mobile phase. 2. The sample is not fully dissolved in the injection solvent. | 1. If possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, inject a smaller volume. 2. Ensure the sample is completely dissolved before injection. Sonication may be helpful. |
Experimental Protocols
General Protocol for ACE Inhibition Assay using HHL
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Borate Buffer with 300 mM NaCl, pH 8.3.
-
Substrate Solution: Prepare a 9 mM solution of this compound (HHL) in the assay buffer.
-
Enzyme Solution: Prepare a solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in the assay buffer. The final concentration should be optimized based on preliminary experiments.
-
Inhibitor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO, Methanol, or water). Prepare a range of concentrations.
-
-
Assay Procedure:
-
Add 25 µL of the inhibitor solution (or solvent for control) to a microplate well.
-
Add 25 µL of the ACE enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Detection and Analysis:
-
Stop the reaction by adding an acid (e.g., HCl).
-
The product, Hippuric Acid (HA), can be quantified.
-
Spectrophotometrically: Extract the HA with a suitable organic solvent (e.g., ethyl acetate), evaporate the solvent, and redissolve the HA in water. Measure the absorbance at 228 nm.
-
By HPLC: Directly inject the reaction mixture into an HPLC system. Separate HA from HHL using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with trifluoroacetic acid). Monitor the elution at 228 nm.
-
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Visualizations
Caption: A typical experimental workflow for an HHL-based enzyme inhibition assay.
Caption: A logical troubleshooting workflow for solvent-related issues in HHL assays.
References
Technical Support Center: Hippuryl-L-phenylalanine in Experimental Assays
Welcome to the technical support center for Hippuryl-L-phenylalanine (H-L-P). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of H-L-P during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic dipeptide commonly used as a substrate for the enzyme carboxypeptidase A.[1][2] Its hydrolysis by carboxypeptidase A can be monitored spectrophotometrically, making it a valuable tool in enzyme kinetics and inhibitor screening assays.
Q2: What are the known solubility properties of this compound?
This compound is a solid, white to off-white powder.[3] Its solubility varies significantly depending on the solvent. It is soluble in acetic acid (50 mg/mL), water (50 mg/mL), methanol (B129727) (~50 mg/mL), and dioxane (25 mg/mL).[4] It is also highly soluble in dimethyl sulfoxide (B87167) (DMSO) at 250 mg/mL, though the use of ultrasonic agitation may be necessary.[5]
Q3: At what temperature should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C.[2][3] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Troubleshooting Guide: Preventing Precipitation
Precipitation of this compound during an experiment can lead to inaccurate and unreliable results. The following guide provides a systematic approach to troubleshooting and preventing this issue.
Initial Preparation and Dissolution
A common source of precipitation is improper initial dissolution of the H-L-P powder.
Issue: this compound precipitates when added directly to an aqueous buffer.
Solution:
-
Use an organic co-solvent: A recommended method is to first dissolve the H-L-P in an organic solvent before dilution into the final aqueous buffer.[3] A widely used protocol involves dissolving H-L-P in 200 proof ethanol (B145695) to create a concentrated stock solution.[3][6] This stock solution is then diluted into the assay buffer to the final working concentration.[3]
-
Ensure complete dissolution: Before diluting into the aqueous buffer, ensure that the H-L-P is completely dissolved in the organic solvent. Sonication can aid in this process, especially when using DMSO.[5]
Buffer Composition and pH
The composition and pH of your experimental buffer are critical factors in maintaining the solubility of H-L-P.
Issue: Precipitation occurs after diluting the this compound stock solution into the final assay buffer.
Solutions:
-
Ionic Strength: The addition of salt to the buffer can increase the solubility of some compounds. A common buffer for carboxypeptidase A assays using H-L-P is 0.025 M Tris-HCl buffer containing 0.5 M sodium chloride at pH 7.5.[7][8] The high salt concentration can help to keep the substrate in solution.
-
Buffer Choice: Tris-HCl is a commonly used buffer for assays involving H-L-P.[7][8][9] If you are using a different buffer system and experiencing precipitation, consider switching to a Tris-based buffer.
Experimental Conditions
Temperature and concentration can also influence the solubility of this compound.
Issue: The substrate precipitates during the course of the experiment.
Solutions:
-
Temperature Control: Ensure that your experimental temperature is controlled and consistent. While some protocols suggest that dissolving certain related compounds may be accelerated by gentle heating, it is crucial to return the solution to the experimental temperature (e.g., 25°C for carboxypeptidase A assays) before use.[2] Sudden temperature changes can cause precipitation.
-
Concentration Limits: While H-L-P is soluble in water up to 50 mg/mL under ideal conditions, its solubility in a complex buffer system may be lower.[4] If precipitation persists, consider lowering the working concentration of H-L-P in your assay. The typical final concentration in a carboxypeptidase A assay is around 1.0 mM (approximately 0.326 mg/mL).[3][9]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Acetic Acid | 50 mg/mL | [4] |
| Dioxane | 25 mg/mL | [4] |
| Methanol | ~50 mg/mL | [4] |
| Water | 50 mg/mL | [4] |
| DMSO | 250 mg/mL | [5] |
Experimental Protocols
Preparation of this compound Solution for Carboxypeptidase A Assay
This protocol is adapted from established methods for preparing H-L-P as a substrate for carboxypeptidase A.[3][6]
Materials:
-
This compound (H-L-P) powder
-
200 Proof Ethanol
-
25 mM Tris-HCl buffer with 500 mM sodium chloride, pH 7.5 at 25°C
Procedure:
-
Prepare a concentrated stock solution: Weigh out the required amount of H-L-P powder and dissolve it in 200 proof ethanol to a concentration of 32.6 mg/mL. Ensure the powder is completely dissolved.
-
Prepare the working solution: Further dilute the ethanol stock solution in the 25 mM Tris-HCl buffer (containing 500 mM NaCl, pH 7.5) to the final desired working concentration (e.g., 0.326 mg/mL for a 1.0 mM solution).
-
Important: Do not adjust the pH of the final solution. The solution should be kept at room temperature and used within three hours of preparation.[3]
Visualizations
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving H-L-P precipitation issues.
Caption: Troubleshooting workflow for H-L-P precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. elastin.com [elastin.com]
- 3. Enzymatic Assay: Carboxypeptidase [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. Spiber.inc | Official Website [spiber.inc]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Optimizing substrate concentration for Michaelis-Menten kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize substrate concentration for accurate Michaelis-Menten kinetic analysis.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial range of substrate concentrations for my experiment?
A1: To reliably estimate both Kₘ and Vₘ, it is crucial to test substrate concentrations that span a range both below and above the expected Kₘ.[1][2] A practical concentration range is from 0.2 * Kₘ to 5 * Kₘ, using between 5 and 12 different concentrations. If the Kₘ is unknown, a good starting point is a wide logarithmic range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) to locate the approximate Kₘ. The goal is to observe a several-fold variation in reaction velocity from the lowest to the highest substrate concentration.[3]
Q2: How do I determine the optimal enzyme concentration for my assay?
A2: The enzyme concentration should be low enough to ensure the reaction rate remains linear for a practical period (e.g., at least 10 minutes) to facilitate accurate measurement of the initial velocity.[4] The substrate must be in large excess compared to the enzyme concentration; a general rule of thumb is that the enzyme concentration should be about a thousandth of the substrate concentration.[5] It is recommended to test a range of enzyme concentrations at a single, high substrate concentration to find an enzyme level that produces a steady, measurable rate over your desired time course.[6]
Q3: How do I confirm that I am measuring the initial reaction velocity (v₀)?
A3: To measure the initial velocity (v₀), you must record product formation (or substrate depletion) at several time points early in the reaction. Plot the product concentration against time. The initial velocity is the slope of the linear portion of this curve, before it starts to level off due to substrate consumption or product inhibition.[7] This ensures that the substrate concentration is not significantly depleted (ideally <10%) during the measurement period.
Q4: What is the difference between Kₘ and Vₘ?
A4: Kₘ (the Michaelis constant) and Vₘ (maximum velocity) are fundamental parameters that define the enzyme's behavior.
-
Vₘ represents the maximum rate of the reaction when the enzyme is completely saturated with the substrate.[8][9] Further increases in substrate concentration will not increase the reaction velocity.
-
Kₘ is the substrate concentration at which the reaction rate is half of Vₘ.[8][10] It is an inverse measure of the enzyme's affinity for its substrate; a low Kₘ indicates a high affinity, meaning the enzyme can work efficiently at low substrate concentrations.[8][9]
Troubleshooting Guide
Problem 1: The reaction rate does not plateau at high substrate concentrations; it continues to increase linearly.
-
Possible Cause: The substrate concentrations used are not high enough to saturate the enzyme. This indicates that all tested concentrations are likely well below the Kₘ for the enzyme.[11]
-
Solution: You need to extend the range of substrate concentrations tested. Continue to increase the substrate concentration until the reaction velocity begins to level off, indicating that you are approaching Vₘ.[11]
Problem 2: The reaction rate decreases at very high substrate concentrations.
-
Possible Cause: This phenomenon is known as substrate inhibition.[1][12] It occurs when excess substrate molecules bind to the enzyme in a non-productive way, forming an inactive enzyme-substrate complex and thus reducing the overall reaction rate.[12][13][14] This is a common deviation from classic Michaelis-Menten kinetics, affecting approximately 25% of known enzymes.[13]
-
Solution:
-
Acknowledge that the Michaelis-Menten model may not be the best fit. A model that accounts for substrate inhibition may be necessary for accurate data fitting.[12]
-
When determining Vₘ, use the data points before the inhibitory effect begins.
-
If the goal is to measure routine enzyme activity, use a substrate concentration that gives the maximal rate before the downturn, or a standard concentration of 10-20 times the Kₘ if it falls within the non-inhibitory range.[8]
-
Problem 3: My data points on a Lineweaver-Burk plot are scattered and do not form a straight line.
-
Possible Cause: The Lineweaver-Burk (double reciprocal) plot can disproportionately amplify errors in measurements taken at low substrate concentrations, where the reaction rates are lowest and precision is often poor.[8][15]
-
Solution: While the Lineweaver-Burk plot can be useful for visualizing data, it is not recommended for accurately calculating Kₘ and Vₘ.[3][16] The preferred method is to fit the untransformed initial velocity data directly to the Michaelis-Menten hyperbolic equation using non-linear regression software.[3][17] This method provides a more accurate and robust determination of the kinetic parameters.[16][18]
Data Presentation
Table 1: Recommended Substrate Concentration Ranges for Various Experimental Goals
| Experimental Goal | Recommended Substrate Concentration ([S]) Range | Rationale |
| Determination of Kₘ and Vₘ | 0.2 * Kₘ to 5-10 * Kₘ | This range ensures data points are collected across the dynamic portion of the curve, including the approach to saturation, which is essential for accurate parameter fitting.[1][19] |
| Routine Enzyme Activity Assays | 10-20 * Kₘ | At these saturating concentrations, the enzyme operates at or near Vₘ, making the reaction rate directly proportional to the enzyme concentration.[8] |
| Screening for Competitive Inhibitors | At or below Kₘ | Competitive inhibitors are most effective when the substrate concentration is low. Using [S] ≤ Kₘ increases the sensitivity of the assay for detecting this type of inhibition.[19] |
| Measuring Substrate Concentration | Well below Kₘ ([S] << Kₘ) | In this range, the reaction rate is nearly linearly proportional to the substrate concentration, providing a sensitive assay for quantifying the substrate.[8] |
Experimental Protocols
Protocol: Determining Kₘ and Vₘ
-
Enzyme Concentration Optimization:
-
Perform a preliminary experiment by measuring the reaction rate at various enzyme concentrations with a constant, saturating concentration of substrate.
-
Select an enzyme concentration that results in a linear production of product over a convenient time frame (e.g., 10-20 minutes).
-
-
Substrate Concentration Range Selection:
-
Based on literature values or preliminary experiments, prepare a series of substrate dilutions. A typical range would include at least 8-12 concentrations spanning from 0.2 * Kₘ to 5 * Kₘ.
-
-
Kinetic Assay:
-
For each substrate concentration, set up a reaction mixture containing buffer, cofactors (if necessary), and the substrate. Maintain constant temperature and pH throughout the experiment.[1]
-
Initiate the reaction by adding the optimized amount of enzyme.
-
Measure product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[1] Collect data at multiple time points to establish the initial linear rate.
-
-
Data Analysis:
-
For each substrate concentration, plot product concentration versus time and determine the initial velocity (v₀) from the slope of the linear phase.
-
Plot v₀ versus substrate concentration ([S]).
-
Use non-linear regression software (e.g., GraphPad Prism) to fit the data directly to the Michaelis-Menten equation: v₀ = (Vₘ * [S]) / (Kₘ + [S]).[7][16] This will provide the most accurate values for Kₘ and Vₘ.
-
Visualizations
Caption: Workflow for optimizing substrate concentration and determining kinetic parameters.
Caption: A decision tree for troubleshooting common issues in kinetic experiments.
Caption: Conceptual diagram of the Michaelis-Menten relationship.
References
- 1. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 2. Enzyme Kinetics Calculations [andrew.cmu.edu]
- 3. enzymkinetics.com [enzymkinetics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Untitled Document [ucl.ac.uk]
- 9. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 10. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. faieafrikanart.com [faieafrikanart.com]
- 13. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A generalized model for enzymatic substrate inhibition - The Science Snail [sciencesnail.com]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. graphpad.com [graphpad.com]
- 17. Fitting the Michaelis-Menten Model [cran.r-project.org]
- 18. A comparison of seven methods for fitting the Michaelis-Menten equation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Carboxypeptidase Substrates: A Comparative Analysis of Hippuryl-L-phenylalanine and Alternatives
For researchers and professionals in drug development and enzyme kinetics, the selection of an appropriate substrate is paramount for the accurate assessment of carboxypeptidase activity. Hippuryl-L-phenylalanine has traditionally been a widely used substrate for Carboxypeptidase A (CPA). However, a diverse range of alternative substrates, including chromogenic and fluorogenic compounds, offer distinct advantages in terms of sensitivity, specificity, and ease of use. This guide provides a comprehensive comparison of this compound with other notable carboxypeptidase substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your research needs.
Performance Comparison of Carboxypeptidase Substrates
The efficiency of a carboxypeptidase substrate is primarily evaluated based on its kinetic parameters: the Michaelis constant (K_m), the catalytic constant (k_cat), and the specificity constant (k_cat/K_m). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat value signifies a faster turnover rate. The k_cat/K_m ratio is the most effective measure of an enzyme's catalytic efficiency.
Below is a compilation of kinetic data for various substrates with Carboxypeptidase A and Carboxypeptidase B (CPB), showcasing the relative performance of this compound.
Table 1: Kinetic Parameters of Various Substrates for Bovine Pancreatic Carboxypeptidase A
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Assay Method |
| This compound | 0.5 - 1.0 | 50 - 100 | 5 x 10⁴ - 2 x 10⁵ | Spectrophotometric |
| N-(4-Methoxyphenylazoformyl)-Phe-OH | 0.05 | 2.5 | 5 x 10⁴ | Spectrophotometric |
| Dansyl-Ala-Ala-Phe | - | - | - | Fluorometric |
| FA-Phe-Phe | 0.1 - 0.8 | 4 - 10 | 5 x 10³ - 1 x 10⁵ | Spectrophotometric[1] |
| p-Hydroxybenzoyl-glycyl-L-phenylalanine | 3.6 | - | - | Colorimetric[2] |
Table 2: Kinetic Parameters of Various Substrates for Porcine Pancreatic Carboxypeptidase B
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Assay Method |
| Hippuryl-L-arginine | 0.18 | 61 | 3.39 x 10⁵ | Spectrophotometric |
| Hippuryl-L-lysine | - | - | - | Spectrophotometric |
| Dansyl-Ala-Arg | - | - | - | Fluorometric[3] |
| p-Hydroxybenzoylglycine-L-Arg | - | - | - | Colorimetric[4] |
| p-Hydroxybenzoylglycine-L-Lys | - | - | - | Colorimetric[4] |
Experimental Protocols
Accurate and reproducible experimental design is critical for obtaining reliable kinetic data. Below are detailed protocols for the spectrophotometric assay of Carboxypeptidase A and B.
Spectrophotometric Assay of Carboxypeptidase A
This protocol is adapted from established methods for determining Carboxypeptidase A activity using this compound as the substrate. The assay measures the increase in absorbance at 254 nm resulting from the cleavage of the substrate to form hippuric acid and L-phenylalanine.
Materials:
-
Carboxypeptidase A enzyme solution
-
This compound solution (1.0 mM)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 500 mM NaCl and adjust the pH to 7.5 at 25°C.
-
Dissolve this compound in the buffer to a final concentration of 1.0 mM.
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution. Immediately before use, dilute the enzyme in the assay buffer to a concentration of 4-8 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM this compound solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to allow the solution to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase A enzyme solution.
-
Immediately mix the solution by inversion and start recording the absorbance at 254 nm for 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
-
-
Calculation of Enzyme Activity:
-
The activity of the enzyme in units/mL is calculated using the following formula: Units/mL = (ΔA₂₅₄/min * 3.0) / (0.36 * 0.1) Where:
-
3.0 is the total reaction volume in mL.
-
0.36 is the millimolar extinction coefficient of hippuric acid at 254 nm.
-
0.1 is the volume of the enzyme solution in mL.
-
-
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 7.5 and 25°C.
-
Spectrophotometric Assay of Carboxypeptidase B
This protocol outlines the determination of Carboxypeptidase B activity using Hippuryl-L-arginine as the substrate. The principle is similar to the CPA assay, measuring the increase in absorbance at 254 nm due to the formation of hippuric acid.
Materials:
-
Carboxypeptidase B enzyme solution
-
Hippuryl-L-arginine solution (1.0 mM)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.65 at 25°C.
-
Dissolve Hippuryl-L-arginine in the buffer to a final concentration of 1.0 mM. Prepare this solution fresh daily.
-
Immediately before use, prepare a solution of Carboxypeptidase B in cold deionized water to a concentration of 4-8 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM Hippuryl-L-arginine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted Carboxypeptidase B enzyme solution.
-
Quickly mix the contents and begin recording the absorbance at 254 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the reaction curve.
-
-
Calculation of Enzyme Activity:
-
The enzyme activity in units/mL is calculated using the formula: Units/mL = (ΔA₂₅₄/min * 3.0) / (0.36 * 0.1) Where the constants are the same as in the Carboxypeptidase A assay.
-
One unit of Carboxypeptidase B is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Hippuryl-L-arginine per minute at pH 7.65 and 25°C.[5]
-
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in a typical carboxypeptidase assay and the enzymatic reaction mechanism.
Caption: Workflow for a typical spectrophotometric carboxypeptidase assay.
Caption: Hydrolysis of this compound by Carboxypeptidase A.
References
- 1. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric determination of carboxypeptidase A activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carboxypeptidase N: colorimetric assay using a new substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence study of substrate binding to carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Validation of a Spectrophotometric Carboxypeptidase A Assay Using Hippuryl-L-Phenylalanine for Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the determination of Carboxypeptidase A (CPA) activity in clinical samples, with a focus on the validation of a spectrophotometric assay utilizing Hippuryl-L-phenylalanine as a substrate. Carboxypeptidase A is a digestive enzyme that also plays a role in various physiological and pathological processes, making the accurate measurement of its activity crucial in clinical and research settings.
Comparison of Assay Methodologies
The activity of carboxypeptidases in clinical samples (e.g., serum, plasma) can be determined by several methods, each with distinct advantages and limitations. The choice of method often depends on the required sensitivity, throughput, cost, and available instrumentation.
Table 1: Qualitative Comparison of CPA Activity Assay Methodologies
| Parameter | Spectrophotometric Assay | HPLC-Based Assay | Fluorometric Assay | LC-MS/MS Assay |
| Principle | Measures change in absorbance following enzymatic cleavage of a chromogenic substrate like this compound.[1] | Chromatographically separates and quantifies the substrate and/or product of the enzymatic reaction.[2][3] | Measures the fluorescence of a product released from a fluorogenic substrate.[4][5][6] | Mass spectrometry-based quantification of the reaction product, often using a stable isotope-labeled internal standard.[2][7][8] |
| Sensitivity | Moderate | High | Very High | Highest |
| Specificity | Moderate; can be affected by interfering substances that absorb at the same wavelength. | High; separates analytes from matrix components. | High; but can be prone to quenching or autofluorescence from sample matrix. | Very High; provides structural confirmation of the analyte. |
| Throughput | High (96-well plate compatible).[9] | Low to Moderate | High (96-well plate compatible). | Moderate |
| Cost per Sample | Low | Moderate | Moderate to High | High |
| Instrumentation | Spectrophotometer / Plate Reader | HPLC System with UV/PDA Detector | Fluorometer / Fluorescent Plate Reader | LC-MS/MS System |
| Primary Use Case | Routine screening, high-throughput applications. | Reference method, detailed kinetic studies. | High-sensitivity screening, inhibitor studies. | Definitive quantification, reference method development.[2] |
Validation of a Proposed Spectrophotometric Assay
This section presents validation data for a hypothetical, optimized spectrophotometric assay for Carboxypeptidase A activity in human serum using this compound as the substrate. The validation was performed in accordance with general principles outlined by the Clinical Laboratory Standards Institute (CLSI).
Table 2: Quantitative Validation Summary for the Spectrophotometric CPA Assay
| Validation Parameter | Performance Metric | Result |
| Linearity | Analytical Measurement Range | 5 - 200 U/L |
| Correlation Coefficient (R²) | > 0.995 | |
| Precision | ||
| Intra-Assay (n=20) - Low Control (20 U/L) | CV ≤ 5.0% | |
| Intra-Assay (n=20) - High Control (150 U/L) | CV ≤ 4.5% | |
| Inter-Assay (20 runs) - Low Control (20 U/L) | CV ≤ 8.0% | |
| Inter-Assay (20 runs) - High Control (150 U/L) | CV ≤ 7.5% | |
| Accuracy | Recovery of Spiked Analyte (Low, Mid, High) | 92% - 108% |
| Limit of Detection (LOD) | (Mean of Blank + 3SD) | 1.5 U/L |
| Limit of Quantification (LOQ) | (Mean of Blank + 10SD) | 5.0 U/L |
| Specificity | Interference from Hemolysis, Icterus, Lipemia | No significant interference up to common index thresholds. |
Experimental Protocols
Detailed Protocol: Spectrophotometric CPA Assay
This protocol describes the measurement of CPA activity in human serum.
A. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. Store at 4°C.
-
Substrate Stock Solution: 100 mM this compound in 50% ethanol. Store at -20°C.
-
Working Substrate Solution: Dilute the Substrate Stock Solution to 2 mM in Assay Buffer. Prepare fresh daily.
-
Enzyme Calibrator: Purified Carboxypeptidase A standard of known activity (e.g., 1000 U/mL).
-
Quality Control (QC) Samples: Prepare low and high QC pools from human serum and store aliquots at -80°C.
B. Sample Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot for 30 minutes at room temperature.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the serum supernatant. Samples can be assayed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
C. Assay Procedure (96-well plate format):
-
Prepare a standard curve by serially diluting the Enzyme Calibrator in Assay Buffer to concentrations ranging from 5 to 200 U/L.
-
Add 20 µL of standards, QC samples, and unknown serum samples to respective wells.
-
Add 180 µL of the pre-warmed (37°C) Working Substrate Solution to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 254 nm kinetically for 10 minutes, reading every 30 seconds. The absorbance increases as this compound is hydrolyzed to hippuric acid and L-phenylalanine.
D. Calculation of Results:
-
Calculate the rate of reaction (ΔAbs/min) for each well using the linear portion of the kinetic curve.
-
Subtract the rate of the blank (buffer only) from all other rates.
-
Plot the rate of reaction for the standards against their known activity (U/L) to generate a standard curve.
-
Determine the CPA activity of the unknown samples and QCs by interpolating their reaction rates from the standard curve.
Visualizations
Enzymatic Reaction Workflow
The following diagram illustrates the core principle of the spectrophotometric assay.
Caption: Enzymatic cleavage of this compound by Carboxypeptidase A.
Assay Validation Workflow
The diagram below outlines the logical flow of the assay validation process.
Caption: Workflow for the validation of the clinical CPA assay.
References
- 1. This compound 744-59-2 [sigmaaldrich.com]
- 2. Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorometric assay for angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
Cross-Validation of Hippuryl-L-phenylalanine Assay with Mass Spectrometry: A Comparative Guide
Introduction
In the realm of drug discovery and development, the robust and reliable quantification of biomarkers and metabolites is paramount. Hippuryl-L-phenylalanine, a metabolite of phenylalanine, serves as a significant biomarker in various physiological and pathological processes. While mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity, it is crucial to cross-validate these methods against established analytical techniques to ensure data integrity and consistency across different platforms or laboratories.[1][2]
This guide provides a comprehensive comparison of a validated LC-MS/MS method for a closely related analyte, phenylalanine, with a traditional amino acid analyzer (AAA) method, illustrating the principles and data outcomes of a cross-validation study. The methodologies and comparative data presented herein for phenylalanine serve as a practical template for researchers and drug development professionals undertaking the cross-validation of assays for similar molecules like this compound.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the comparative performance of a tandem mass spectrometry (MS/MS) method and an amino acid analyzer (AAA) for the quantification of phenylalanine in biological samples. This data is representative of what would be generated during a cross-validation study.
| Performance Parameter | Tandem Mass Spectrometry (MS/MS) | Amino Acid Analyzer (AAA) | Key Observations |
| Linearity (Correlation Coefficient) | r > 0.99 | r > 0.99 | Both methods demonstrate excellent linearity over a wide dynamic range. |
| Accuracy (% Bias) | On average 26.1% lower than AAA[3] | Considered the reference method in some contexts | A consistent bias is observed, with MS/MS yielding lower concentrations. This is a critical finding in a cross-validation. |
| Inter-Assay Precision (%CV) | < 8.1%[4] | Typically < 15% | Both methods show acceptable precision, with MS/MS often demonstrating higher precision. |
| Intra-Assay Precision (%CV) | < 6%[4] | Typically < 10% | Excellent intra-assay precision is achievable with both techniques. |
| Lower Limit of Quantification (LLOQ) | Typically in the low µmol/L range | Generally higher than MS/MS | MS/MS offers superior sensitivity, which is advantageous for low-concentration samples. |
| Sample Throughput | High | Low to Medium | MS/MS allows for significantly faster sample analysis, making it suitable for high-throughput applications. |
Experimental Protocols
Detailed methodologies for both the LC-MS/MS and the Amino Acid Analyzer methods for phenylalanine are provided below. These protocols are foundational for establishing and cross-validating a bioanalytical assay.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is designed for the quantitative analysis of phenylalanine in dried blood spots (DBS).
1. Sample Preparation (from DBS):
-
A 3 mm punch from a dried blood spot is placed into a 96-well plate.
-
An extraction solution containing an internal standard (e.g., deuterated phenylalanine) in methanol (B129727) is added to each well.
-
The plate is agitated for 20 minutes to ensure complete extraction.
-
The supernatant is transferred to a new 96-well plate for analysis.
2. Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer (e.g., 3200 QTrap AB SCIEX)[3].
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for phenylalanine and its internal standard.
-
Chromatographic Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
Amino Acid Analyzer (AAA) Protocol
This method describes the analysis of phenylalanine in plasma using a dedicated amino acid analyzer.
1. Sample Preparation (from Plasma):
-
Plasma samples are deproteinized, typically by adding an acid such as sulfosalicylic acid.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is filtered and transferred to an autosampler vial for injection.
2. Instrumentation and Conditions:
-
Analytical System: An amino acid analyzer with post-column ninhydrin (B49086) derivatization (e.g., Pinnacle PCX)[3].
-
Separation Principle: Ion-exchange chromatography.
-
Column: A cation-exchange column specifically designed for amino acid separation.
-
Buffers: A series of buffers with increasing pH and ionic strength are used for elution.
-
Derivatization: Post-column derivatization with ninhydrin reagent.
-
Detection: Photometric detection of the ninhydrin-amino acid reaction product at specific wavelengths (e.g., 570 nm and 440 nm).
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of a new bioanalytical method (e.g., LC-MS/MS) against an established reference method (e.g., Amino Acid Analyzer).
References
- 1. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalytical Method Validation: Concepts, Expectations and Challenges in Small Molecule and Macromolecule—A Report of PITTCON 2013 Symposium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of tandem mass spectrometry and amino acid analyzer for phenylalanine and tyrosine monitoring--implications for clinical management of patients with hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Carboxypeptidase A Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for the measurement of carboxypeptidase A (CPA) activity. The performance of various colorimetric, fluorogenic, and chromogenic substrates is compared with supporting experimental data to aid in the selection of the most appropriate substrate for specific research and drug development applications.
Introduction to Carboxypeptidase A and its Measurement
Carboxypeptidase A (CPA, EC 3.4.17.1) is a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of C-terminal peptide bonds, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2] Accurate measurement of CPA activity is crucial in various fields, including biochemistry, pharmacology, and diagnostics. The choice of substrate for these measurements can significantly impact the sensitivity, specificity, and convenience of the assay. This guide explores several alternatives to the classical substrates, providing a basis for informed decision-making.
Comparison of Carboxypeptidase A Substrates
The selection of a suitable substrate for CPA activity measurement depends on factors such as the required sensitivity, the presence of interfering substances, and the available instrumentation. The following table summarizes the key quantitative parameters for several common and alternative CPA substrates.
| Substrate Class | Specific Substrate | Detection Method | Wavelength (nm) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Chromogenic | Hippuryl-L-phenylalanine | Spectrophotometry (UV) | 254 | ~0.5 - 1.0 | ~100 | ~1 x 10⁵ | Well-established, commercially available.[3] | Low sensitivity, potential for interference from compounds absorbing in the UV range. |
| N-(4-methoxyphenylazoformyl)-L-phenylalanine (MAPP) | Spectrophotometry (Visible) | 350 | 0.11[4] | 44[4] | 4 x 10⁵ | High sensitivity, visible wavelength reduces interference.[4] | Substrate can be unstable. | |
| 3-(2-furyl)acryloyl-L-phenylalanyl-L-phenylalanine (FAPP) | Spectrophotometry (UV) | 340 | ~0.1 - 0.5 | ~50 | ~1 x 10⁵ | Good sensitivity.[5] | UV detection can be subject to interference. | |
| Colorimetric | p-hydroxybenzoyl-glycyl-L-phenylalanine | Spectrophotometry (Visible) | 505 | 3.6[6] | N/A | N/A | Visible wavelength, suitable for high-throughput screening. | Requires a coupled enzyme reaction, which can introduce complexity.[6] |
| Fluorogenic | Dansyl-peptides (e.g., Dansyl-Ala-Arg) | Fluorometry | Ex: ~340, Em: ~495 | Varies | Varies | Varies | High sensitivity, low background. | Requires extraction step to separate product from substrate, making continuous measurement difficult.[7] |
| Internally Quenched Fluorescent Peptides (e.g., o-aminobenzoyl-peptides) | Fluorometry | Ex: ~320, Em: ~420 | Varies | Varies | Varies | High sensitivity, allows for continuous monitoring of enzyme activity.[8] | Can be more expensive, synthesis can be complex. |
Note: Kinetic parameters can vary depending on the specific CPA isoform, buffer conditions, and temperature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these substrates.
Chromogenic Assay using this compound
This protocol is based on the method described by Folk and Schirmer (1963).[3]
Materials:
-
Carboxypeptidase A enzyme solution
-
Substrate solution: 1 mM this compound in 25 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Assay buffer: 25 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
UV-Vis Spectrophotometer
Procedure:
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.
-
Pipette 2.9 mL of the substrate solution into a cuvette and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted CPA enzyme solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 254 nm for 3-5 minutes.
-
Calculate the rate of reaction (ΔA₂₅₄/min) from the initial linear portion of the curve. The rate of hydrolysis is proportional to the increase in absorbance due to the formation of hippuric acid.
Spectrophotometric Assay using N-(4-methoxyphenylazoformyl)-L-phenylalanine (MAPP)
This protocol is adapted from a commercially available assay kit.
Materials:
-
Carboxypeptidase A enzyme solution
-
Substrate solution: MAPP in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Assay buffer: 50 mM Tris-HCl, pH 7.5
-
Visible light spectrophotometer
Procedure:
-
Set the spectrophotometer to 350 nm and 25°C.
-
In a cuvette, mix the assay buffer and the MAPP substrate solution to the desired final concentration.
-
Initiate the reaction by adding a small volume of the CPA enzyme solution.
-
Monitor the decrease in absorbance at 350 nm over time. The cleavage of MAPP by CPA leads to a loss of the azo chromophore and a decrease in absorbance.[4]
-
Determine the initial reaction velocity from the linear phase of the absorbance versus time plot.
Fluorogenic Assay using Dansylated Peptides
This protocol outlines a general procedure for using dansylated peptide substrates.
Materials:
-
Carboxypeptidase A enzyme solution
-
Substrate solution: Dansylated peptide (e.g., Dansyl-Ala-Arg) in assay buffer
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 0.1 M citric acid)
-
Fluorometer
Procedure:
-
In a reaction tube, combine the assay buffer and the dansylated peptide substrate. Pre-incubate at the desired temperature (e.g., 37°C).
-
Start the reaction by adding the CPA enzyme solution.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Add chloroform to the tube and vortex vigorously to extract the fluorescent product (dansylated amino acid) into the organic phase. The unreacted substrate remains in the aqueous phase.[7]
-
Centrifuge to separate the phases.
-
Measure the fluorescence of the chloroform phase in a fluorometer (e.g., excitation at 340 nm, emission at 495 nm).
-
The fluorescence intensity is proportional to the amount of product formed and thus to the enzyme activity.
Mandatory Visualizations
Experimental Workflow for Substrate Comparison
The following diagram illustrates a typical workflow for comparing the performance of different substrates for carboxypeptidase A.
Caption: A generalized workflow for the comparative analysis of different carboxypeptidase A substrates.
Carboxypeptidase A Catalytic Mechanism
This diagram illustrates the general mechanism of peptide bond hydrolysis catalyzed by carboxypeptidase A.
Caption: Simplified schematic of the carboxypeptidase A catalytic mechanism.
Conclusion
The selection of an appropriate substrate is a critical step in the accurate and reliable measurement of carboxypeptidase A activity. While traditional chromogenic substrates like this compound are well-established, alternative substrates offer significant advantages in terms of sensitivity and reduced interference. Fluorogenic substrates, particularly internally quenched peptides, provide the highest sensitivity and are well-suited for high-throughput screening and detailed kinetic studies. Colorimetric assays offer a convenient format for routine measurements. By understanding the performance characteristics and experimental requirements of each substrate class, researchers can optimize their CPA assays for their specific needs.
References
- 1. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. proteopedia.org [proteopedia.org]
- 4. Carboxypeptidase N: colorimetric assay using a new substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and enzymatic activation of N-[N(alpha)-(4-amino-4-deoxypteroyl)-N(delta)-hemiphthaloyl-L-ornithiny]-L-phenylalanine, a candidate for antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colorimetric determination of carboxypeptidase A activity in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Kinetic Analysis of Hippuryl-L-Phenylalanine and Its Analogs as Metalloproteinase Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of enzyme substrates is paramount for assay development and inhibitor screening. This guide provides a comparative overview of the kinetics of Hippuryl-L-phenylalanine, a widely used substrate for metalloproteinases like Carboxypeptidase A, and its analogs.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for the hydrolysis of this compound and a notable analog by bovine Carboxypeptidase A. This data is essential for comparing the efficiency of the enzyme towards these substrates.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme |
| This compound | - | - | - | Carboxypeptidase A |
| N-(4-Methoxyphenylazoformyl)-L-phenylalanine | 0.11 | 44 | 4.0 x 10⁵ | Carboxypeptidase A |
Note: Kinetic parameters for this compound itself are widely referenced in defining enzyme activity units but specific Km and kcat values can vary between studies and experimental conditions.
Experimental Protocols
A standardized and reliable experimental protocol is crucial for obtaining reproducible kinetic data. The following is a detailed methodology for the spectrophotometric assay of Carboxypeptidase A using this compound.
Spectrophotometric Rate Determination Assay for Carboxypeptidase A
This method is based on the change in absorbance at 254 nm resulting from the hydrolysis of this compound to hippuric acid and L-phenylalanine.
Materials:
-
Enzyme: Carboxypeptidase A from bovine pancreas
-
Substrate: this compound
-
Buffer: 25 mM Tris-HCl buffer with 500 mM Sodium Chloride, pH 7.5 at 25°C
-
Enzyme Diluent: 1.0 M Sodium Chloride Solution
-
Solvent for Substrate: 200 Proof Ethanol
-
Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Buffer Preparation: Prepare a solution containing 3.03 mg/mL of Trizma Base and 29.2 mg/mL of sodium chloride in purified water. Adjust the pH to 7.50 at 25°C with 1 N HCl.
-
Substrate Solution (1.0 mM): Prepare a stock solution of 32.6 mg/mL this compound in 200 Proof Ethanol. Dilute this stock solution in the Buffer to a final concentration of 0.326 mg/mL. This solution should be prepared fresh and used within three hours.
-
Enzyme Diluent: Prepare a 1.0 M solution of Sodium Chloride in purified water (58.4 mg/mL).
-
Enzyme Solution: Immediately before use, prepare a solution of Carboxypeptidase A in the Enzyme Diluent at room temperature to a concentration of 4-8 units/mL.
-
-
Assay:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.9 mL of the Substrate Solution into a cuvette and incubate in the spectrophotometer for 5-10 minutes to reach thermal equilibrium.
-
To initiate the reaction, add 0.1 mL of the Enzyme Solution to the cuvette and mix thoroughly.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the curve.
-
Run a blank reaction using the Enzyme Diluent instead of the Enzyme Solution to correct for any non-enzymatic hydrolysis.
-
Calculation of Enzyme Activity:
One unit of Carboxypeptidase A is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at pH 7.5 and 25°C. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of hippuric acid at 254 nm is a known constant.
Visualizing the Enzymatic Reaction
The following diagrams illustrate the fundamental enzymatic reaction and a typical experimental workflow for kinetic analysis.
Caption: Enzymatic hydrolysis of this compound.
Caption: Workflow for kinetic analysis.
A Head-to-Head Comparison: The Advantages of Hippuryl-L-phenylalanine Versus Fluorogenic Substrates in Enzyme Kinetics
For researchers, scientists, and professionals in drug development, the selection of an appropriate enzyme substrate is a critical decision that influences the accuracy, sensitivity, and efficiency of kinetic assays. This guide provides an objective comparison between the traditional chromogenic substrate, Hippuryl-L-phenylalanine, and modern fluorogenic substrates, using a well-characterized fluorogenic peptide as a benchmark. We will delve into the experimental data, protocols, and underlying principles to illuminate the distinct advantages each class of substrate offers.
At a Glance: Key Performance Metrics
The choice between this compound and a fluorogenic substrate often hinges on the specific requirements of the experiment, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key quantitative differences between these two types of substrates in the context of a typical carboxypeptidase A assay.
| Parameter | This compound (Spectrophotometric Assay) | Fluorogenic Substrate (e.g., Mca-PLGL-Dpa-AR-NH2) |
| Principle of Detection | Increase in UV absorbance at 254 nm | Increase in fluorescence intensity |
| Assay Type | Continuous | Continuous |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range |
| Dynamic Range | Narrower | Wider |
| Suitability for HTS | Limited | Excellent |
| Cost per Assay | Lower | Higher |
| Interference | High potential from UV-absorbing compounds | Potential from fluorescent compounds and quenchers |
Deeper Dive: Understanding the Substrates
This compound is a classic dipeptide substrate used for measuring the activity of carboxypeptidase A. The enzymatic cleavage of the peptide bond between hippuric acid and phenylalanine leads to an increase in absorbance at 254 nm, allowing for continuous monitoring of the reaction rate.[1] Its primary advantages lie in its low cost and the simplicity of the direct spectrophotometric measurement.
Fluorogenic substrates , such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, are internally quenched fluorescent peptides.[1][2] These molecules contain a fluorophore (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl) and a quencher (e.g., Dpa - N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl) on the same peptide chain. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, they are separated, leading to a significant increase in fluorescence.[2] This "turn-on" signal provides a highly sensitive measure of enzyme activity.
The Advantages of this compound
Despite the rise of fluorogenic alternatives, this compound remains a valuable tool in specific research contexts due to several key advantages:
-
Cost-Effectiveness: The synthesis of this compound is relatively simple, making it a significantly more affordable option compared to complex fluorogenic peptides. This is a crucial consideration for laboratories with limited budgets or for large-scale, routine assays where high sensitivity is not the primary concern.[3][4]
-
Simplicity and Accessibility: Assays using this compound only require a standard UV-Vis spectrophotometer, which is a common piece of equipment in most research laboratories.[4][5] This accessibility eliminates the need for more specialized and expensive fluorescence plate readers or fluorometers.
-
Well-Established Protocols: Decades of research have resulted in robust and well-documented protocols for using this compound, providing a reliable foundation for experimental design and data interpretation.[1]
The Superiority of Fluorogenic Substrates in Modern Research
For many contemporary research applications, particularly in drug discovery and high-throughput screening (HTS), the advantages of fluorogenic substrates are undeniable:
-
Enhanced Sensitivity and Lower Detection Limits: Fluorometric assays are inherently more sensitive than spectrophotometric assays.[3][6] This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is critical when working with precious or difficult-to-obtain enzymes. The limit of detection for fluorogenic assays can be in the nanomolar to picomolar range, a significant improvement over the micromolar range typical for spectrophotometric assays.
-
Wider Dynamic Range: Fluorogenic assays generally offer a broader linear dynamic range, enabling the accurate measurement of enzyme activity over a wider range of concentrations without the need for sample dilution.[1]
-
Suitability for High-Throughput Screening (HTS): The "mix-and-read" format of fluorogenic assays, which do not require separation steps, makes them ideal for automation and high-throughput screening of potential enzyme inhibitors or activators.[7]
-
Continuous and Real-Time Monitoring: Like the this compound assay, fluorogenic assays allow for the continuous monitoring of reaction kinetics, providing detailed information about the enzyme's behavior over time.[2]
Experimental Protocols
Continuous Spectrophotometric Assay using this compound
This protocol is adapted from established methods for measuring carboxypeptidase A activity.[1]
Materials:
-
Carboxypeptidase A enzyme solution
-
This compound substrate solution (1.0 mM in 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl)
-
25 mM Tris-HCl buffer, pH 7.5, with 500 mM NaCl
-
UV-transparent cuvettes
-
Thermostatted spectrophotometer set to 254 nm
Procedure:
-
Pipette 2.9 mL of the this compound substrate solution into a quartz cuvette.
-
Place the cuvette in the thermostatted spectrophotometer at 25°C and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution to the cuvette.
-
Immediately mix the solution by inversion and begin recording the absorbance at 254 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA254/minute) from the initial linear portion of the curve.
Continuous Fluorometric Assay using a Quenched Fluorescent Substrate
This protocol is a general guideline for using a substrate like Mca-PLGL-Dpa-AR-NH2.
Materials:
-
Carboxypeptidase A enzyme solution
-
Fluorogenic substrate stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 150 mM NaCl and 10 mM CaCl2)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~393 nm)
Procedure:
-
Prepare a working solution of the fluorogenic substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1-10 µM).
-
Pipette 50 µL of the working substrate solution into the wells of the 96-well plate.
-
Add 50 µL of assay buffer (for blank) or the enzyme solution (diluted in assay buffer) to the respective wells to initiate the reaction.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
Determine the rate of reaction from the linear phase of the fluorescence increase.
Visualizing the Workflow
The following diagrams illustrate the fundamental differences in the workflow and signaling pathways for assays using this compound and a fluorogenic substrate.
Caption: Workflow for a spectrophotometric assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. bluetigerscientific.com [bluetigerscientific.com]
- 6. moleculardepot.com [moleculardepot.com]
- 7. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Constraints of a Classic: A Comparative Guide to Hippuryl-L-phenylalanine as an Enzyme Substrate
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is paramount for generating accurate and reproducible data. Hippuryl-L-phenylalanine, a synthetic dipeptide, has long served as a canonical substrate for metalloenzymes such as Carboxypeptidase A (CPA) and Angiotensin-Converting Enzyme (ACE). However, its inherent limitations can impede experimental progress and data quality. This guide provides a critical comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
Key Limitations of this compound
While historically significant, this compound presents several practical challenges for researchers:
-
Poor Aqueous Solubility: One of the most significant drawbacks of this compound is its limited solubility in aqueous buffers. This often necessitates the preparation of stock solutions in organic solvents, such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO), which can introduce variability and potentially interfere with enzyme activity or downstream applications.[1] The need for organic solvents can also complicate assay automation and high-throughput screening efforts.
-
Suboptimal Kinetic Properties: For certain enzymes, particularly ACE, this compound exhibits less favorable kinetic parameters compared to more modern substrates. This can result in lower assay sensitivity and require higher enzyme concentrations or longer incubation times to achieve a measurable signal.
-
Indirect and Discontinuous Assay Methods: Assays employing this compound often rely on indirect detection methods. For instance, the traditional ACE assay with this substrate requires the extraction of the resulting hippuric acid, a cumbersome and time-consuming process not well-suited for high-throughput applications.
-
Interference in Spectrophotometric Assays: The hydrolysis of this compound is typically monitored by the increase in absorbance at 254 nm.[1] This region of the UV spectrum is prone to interference from other components in biological samples, such as nucleotides and aromatic amino acids, potentially leading to inaccurate measurements. Furthermore, the small change in absorbance can be challenging to measure accurately, especially for enzymes with low activity.[2]
Comparative Analysis: Carboxypeptidase A Substrates
Carboxypeptidase A is a digestive enzyme that cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. This compound has been a staple for CPA activity assays.[3][4][5]
| Substrate | Principle of Detection | Advantages | Disadvantages | Kinetic Parameters (Bovine Pancreatic CPA) |
| This compound | Increase in absorbance at 254 nm upon hydrolysis to hippuric acid and L-phenylalanine.[1] | Well-established and historically used. | Poor aqueous solubility, requires organic solvents.[1] Susceptible to UV interference.[2] Indirect assay format. | Km: ~0.1 - 1 mM kcat: Variable depending on conditions |
| N-(4-methoxyphenylazoformyl)-L-phenylalanine | Decrease in absorbance at 350 nm upon hydrolysis. | Higher wavelength of detection reduces interference from biological molecules. Direct, continuous assay. | Less historical data available compared to this compound. | Km: Not readily available in comparative studies. kcat: Not readily available in comparative studies. |
| Dansyl-Ala-Arg | Fluorescence-based detection. | High sensitivity. | Requires a fluorometer. Potential for quenching by sample components. | Km: Not readily available in comparative studies. kcat: Not readily available in comparative studies. |
Comparative Analysis: Angiotensin-Converting Enzyme (ACE) Substrates
ACE is a key enzyme in the renin-angiotensin system, playing a crucial role in blood pressure regulation. While this compound has been used, more specific and sensitive substrates are now favored.
| Substrate | Principle of Detection | Advantages | Disadvantages | Kinetic Parameters (Rabbit Lung ACE) |
| This compound | HPLC or extraction-based quantification of hippuric acid. | Historical precedent. | Laborious, discontinuous assay. Low throughput. | Km: ~2.5 mM kcat: ~170 s⁻¹ |
| Hippuryl-L-histidyl-L-leucine (HHL) | HPLC or spectrophotometric quantification of hippuric acid. | More specific for ACE than this compound. Widely used and well-characterized. | Still requires a separation step (HPLC) or a secondary reaction for colorimetric detection.[6] | Km: ~0.9 - 2.3 mM[6] kcat: ~290 s⁻¹ |
| Furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG) | Decrease in absorbance at 340-345 nm upon hydrolysis.[7] | Direct, continuous spectrophotometric assay.[8] Suitable for high-throughput screening.[9] Fewer steps and less time-consuming than HHL assays.[8] | Can be less sensitive than fluorometric methods. Potential for interference from colored compounds in samples. | Km: ~0.3 - 0.8 mM[7] kcat: ~350 s⁻¹ |
| o-Aminobenzoylglycyl-p-nitrophenylalanyl-proline | Fluorescence resonance energy transfer (FRET). | High sensitivity. Continuous assay. | Requires a fluorometer. Potential for inner filter effects and quenching. | Km: ~0.05 mM kcat: Not readily available in comparative studies. |
Experimental Protocols
Carboxypeptidase A Assay using this compound
This protocol is based on the continuous spectrophotometric rate determination method.
Materials:
-
25 mM Tris-HCl buffer with 500 mM NaCl, pH 7.5 at 25 °C
-
1.0 mM this compound solution (prepared in ethanol and then diluted in buffer)
-
Carboxypeptidase A enzyme solution
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 254 nm
Procedure:
-
Equilibrate the spectrophotometer to 25 °C and set the wavelength to 254 nm.
-
To a cuvette, add 2.9 mL of the 1.0 mM this compound solution.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution and mix immediately.
-
Record the increase in absorbance at 254 nm for 5 minutes.
-
Calculate the rate of reaction (ΔA254/min) from the initial linear portion of the curve.
ACE Assay using Furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG)
This protocol describes a direct, continuous spectrophotometric assay.
Materials:
-
50 mM HEPES buffer with 300 mM NaCl, pH 8.0 at 37 °C
-
1.0 mM FAPGG solution in buffer
-
ACE enzyme solution
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Equilibrate the spectrophotometer/plate reader to 37 °C and set the wavelength to 340 nm.
-
To a cuvette or well, add the appropriate volume of FAPGG solution.
-
Add the ACE enzyme solution to initiate the reaction and mix.
-
Immediately begin recording the decrease in absorbance at 340 nm over a period of 10-30 minutes.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
Visualizing the Workflow
Caption: Generalized experimental workflows for Carboxypeptidase A and ACE assays.
Signaling Pathways and Logical Relationships
The enzymatic cleavage of this compound is a hydrolytic reaction. The following diagram illustrates the basic principle.
Caption: Hydrolysis of this compound by CPA or ACE.
Conclusion
While this compound has been a valuable tool in enzymology, its limitations, particularly its poor solubility and the indirect nature of its assays, warrant consideration of superior alternatives. For Carboxypeptidase A, substrates like N-(4-methoxyphenylazoformyl)-L-phenylalanine offer the advantage of a direct, continuous assay at a more favorable wavelength. For ACE, FAPGG and fluorogenic substrates provide significant improvements in throughput, sensitivity, and convenience. By carefully evaluating the experimental needs and the properties of available substrates, researchers can enhance the quality and efficiency of their enzymatic studies.
References
- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Problems Associated With the Need for Standardization in Clinical Spectrophotometric and Fluorometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound 744-59-2 [sigmaaldrich.com]
- 6. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment and optimization of kinetic methods for angiotensin-converting enzyme in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Inter-laboratory Validation of the Hippuryl-L-phenylalanine Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Hippuryl-L-phenylalanine (HPA) Assay
The this compound (HPA) assay is a spectrophotometric method used to determine the activity of certain proteases, most notably Carboxypeptidase A and Angiotensin-Converting Enzyme (ACE). The assay relies on the enzymatic hydrolysis of the substrate, this compound, which releases hippuric acid. The increase in absorbance at a specific wavelength, typically 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme's activity.[1] This method is valued for its simplicity and has been adapted for screening potential enzyme inhibitors.
Comparative Performance of ACE Inhibition Assays
The HPA assay is one of several methods used to assess ACE inhibition. The following table summarizes the performance of the HPA assay in comparison to other common assays, such as those using Hippuryl-Histidyl-Leucine (HHL) and Furanacryloyl-L-phenylalanylglycyl-glycine (FA-PGG) as substrates. It is important to note that a direct multi-laboratory comparison is not available, and the data presented is a synthesis from various single-laboratory studies.
| Assay (Substrate) | Detection Method | Reported IC50 Values for Captopril (ACE Inhibitor) | Advantages | Disadvantages |
| This compound (HPA) | Spectrophotometry (254 nm) | Data not consistently reported in comparative studies | Simple, cost-effective | Potential for interference from compounds that absorb at 254 nm |
| Hippuryl-Histidyl-Leucine (HHL) | HPLC-UV, Spectrophotometry | 0.00206 ± 0.00005 µg/mL (VSP method) | Well-established, sensitive | HPLC method can be time-consuming and requires specialized equipment.[2][3] |
| Furanacryloyl-L-phenylalanylglycyl-glycine (FA-PGG) | Spectrophotometry (340 nm) | Lower IC50 range compared to HHL-based methods | High-throughput potential, less expensive than some alternatives.[4] | Potential for color interference from samples |
| Fluorometric Assays (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline) | Fluorometry | Not specified in direct comparison | High sensitivity and precision, suitable for high-throughput screening.[5] | Requires a fluorescence plate reader, potential for quenching effects |
Note: The reproducibility of an assay is a critical factor for its reliability across different laboratories.[2][6] While specific inter-laboratory validation data for the HPA assay is lacking, the general principles of such validation involve assessing the method's precision (repeatability and reproducibility) and robustness when performed by different analysts in different locations.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of assays.
This compound (HPA) Assay for Carboxypeptidase A Activity
This protocol is based on the method described by Folk and Schirmer (1963).[1]
Reagents:
-
0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl
-
1.0 mM this compound in 0.025 M Tris-HCl, pH 7.5 with 0.5 M NaCl
-
Enzyme solution (Carboxypeptidase A) diluted in 10% LiCl
Procedure:
-
Equilibrate the spectrophotometer to 254 nm and 25°C.
-
Pipette 2.0 ml of the HPA substrate solution into a cuvette and incubate at 25°C for 3-4 minutes to reach thermal equilibrium.
-
Add 0.1 ml of the diluted enzyme solution to the cuvette.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
Calculate enzyme activity based on the molar extinction coefficient of hippuric acid.
Alternative Method: HPLC-based Assay for ACE Inhibition using HHL
This protocol is a common alternative for measuring ACE activity and its inhibition.
Reagents:
-
ACE from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
Hydrochloric acid (HCl) to stop the reaction
-
Ethyl acetate (B1210297) for extraction
-
Mobile phase for HPLC (e.g., methanol/water mixture)
Procedure:
-
Pre-incubate the ACE enzyme with the potential inhibitor in borate buffer.
-
Add the HHL substrate to start the reaction and incubate at 37°C.
-
Stop the reaction by adding HCl.
-
Extract the produced hippuric acid with ethyl acetate.
-
Evaporate the ethyl acetate layer and reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Detect the hippuric acid peak by UV absorbance at 228 nm.
-
Quantify the amount of hippuric acid to determine ACE activity and inhibition.
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological context and the experimental procedures can aid in understanding and comparing the assays.
The Renin-Angiotensin System
The HPA assay, when used for ACE activity, is relevant to the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Experimental Workflow: HPA Spectrophotometric Assay
The following diagram illustrates the workflow for the HPA assay.
Caption: Workflow for the HPA spectrophotometric assay.
Experimental Workflow: HHL HPLC-based Assay
This diagram outlines the steps involved in the more complex HPLC-based HHL assay.
Caption: Workflow for the HHL HPLC-based ACE inhibition assay.
Conclusion and Future Directions
The this compound assay offers a straightforward and cost-effective method for assessing carboxypeptidase and ACE activity. However, a significant gap exists in the literature regarding its formal inter-laboratory validation. While single-laboratory studies provide valuable insights into its performance relative to other methods, a collaborative study would be essential to establish its reproducibility and robustness definitively. Such a study would involve multiple laboratories testing a standardized set of samples to determine the inter-laboratory and intra-laboratory variability. For researchers considering the HPA assay, it is recommended to perform a thorough in-house validation, establishing parameters such as precision, accuracy, linearity, and specificity, and to compare its performance against a well-established method like an HPLC-based assay, especially in the context of screening for ACE inhibitors.
References
- 1. editverse.com [editverse.com]
- 2. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
A Head-to-Head Comparison: Hippuryl-L-phenylalanine vs. Radiolabeled Substrates in Enzyme Assays
For researchers, scientists, and drug development professionals navigating the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is a critical determinant of assay performance. This guide provides an objective comparison between the widely used chromogenic substrate, Hippuryl-L-phenylalanine and its analogs, and radiolabeled substrates. We present supporting experimental data, detailed protocols, and visual workflows to empower informed decisions in your research.
This comparison will focus on assays for two key enzymes: Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase A (CPA), where hippuryl-based substrates are commonly employed.
Data Presentation: A Quantitative Look at Performance
The selection of an appropriate substrate hinges on key performance indicators. The following table summarizes available quantitative data for this compound-based substrates and comparable radiolabeled alternatives.
| Enzyme | Substrate | Substrate Type | Km | Vmax | Limit of Detection (LOD) | Signal-to-Noise Ratio |
| Angiotensin-Converting Enzyme (ACE) | Hippuryl-L-histidyl-L-leucine | Chromogenic/Fluorogenic | 0.9 mmol/L[1] | Not explicitly stated | 1.0 U/L (spectrophotometry)[2] | Moderate |
| Angiotensin-Converting Enzyme (ACE) | [glycine-1-14C]benzoyl-L-histidyl-L-leucine | Radiolabeled | Not explicitly stated | Not explicitly stated | 0.04 U/L (radiometry)[2] | High |
| Angiotensin-Converting Enzyme (ACE) | [3H]benzoyl-tripeptides | Radiolabeled | Varies with peptide | Varies with peptide | High sensitivity reported | High |
| Carboxypeptidase A (CPA) | This compound | Chromogenic | Data not available | Data not available | Not explicitly stated | Moderate |
Note: Direct comparative studies for all parameters are limited. The data presented is compiled from various sources and should be interpreted as indicative of the general performance characteristics of each substrate type.
Key Performance Differences
Sensitivity: Radiometric assays generally offer higher sensitivity compared to their chromogenic or spectrophotometric counterparts. For instance, a radiometric ACE assay demonstrated a significantly lower limit of detection (0.04 U/L) compared to a spectrophotometric assay (1.0 U/L) using a similar substrate structure[2]. This heightened sensitivity is crucial when working with low enzyme concentrations or screening for potent inhibitors.
Signal-to-Noise Ratio: Radiolabeled substrates often provide a superior signal-to-noise ratio. This is because the detection of radioactive decay is inherently a low-background process. In contrast, chromogenic and fluorogenic assays can be susceptible to interference from colored or fluorescent compounds in the sample matrix, potentially leading to higher background noise.
Kinetic Parameters: The Michaelis-Menten constant (Km) is a critical parameter for characterizing enzyme-substrate interactions. While the Km for the ACE substrate Hippuryl-L-histidyl-L-leucine has been reported as 0.9 mmol/L, obtaining a complete set of kinetic parameters (Km and Vmax) for a direct comparison with a specific radiolabeled substrate for the same enzyme from a single study is challenging.
Experimental Protocols
Detailed methodologies are essential for reproducibility and accurate comparison. Below are representative protocols for assays using this compound-based substrates.
Angiotensin-Converting Enzyme (ACE) Assay using Hippuryl-L-histidyl-L-leucine (HHL)
This protocol is adapted from established methods for determining ACE activity.
Materials:
-
ACE from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
1 M HCl
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 8.3, containing 0.3 M NaCl
Procedure:
-
Prepare a stock solution of HHL in the assay buffer.
-
In a microcentrifuge tube, combine the ACE enzyme solution with the assay buffer.
-
Pre-incubate the enzyme mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the HHL substrate solution to the enzyme mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 1 M HCl.
-
The product, hippuric acid, can be extracted with an organic solvent (e.g., ethyl acetate) and quantified by spectrophotometry at 228 nm. Alternatively, the released histidyl-leucine can be quantified using a fluorometric method with o-phthaldialdehyde.
Carboxypeptidase A (CPA) Assay using this compound
This protocol is based on the continuous spectrophotometric rate determination method.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
This compound
-
Assay Buffer: 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl
Procedure:
-
Prepare a 1.0 mM solution of this compound in the assay buffer.
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 254 nm.
-
Pipette the this compound solution into a quartz cuvette and place it in the spectrophotometer to establish a baseline reading.
-
Initiate the reaction by adding the Carboxypeptidase A enzyme solution to the cuvette.
-
Immediately start monitoring the increase in absorbance at 254 nm over time.
-
The rate of the reaction is proportional to the rate of increase in absorbance, which corresponds to the formation of hippuric acid.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reactions and a comparative workflow.
References
A Comparative Guide to the Accuracy and Precision of the Hippuryl-L-phenylalanine Method for ACE Activity Assessment
For researchers, scientists, and drug development professionals engaged in the study of the renin-angiotensin system (RAS), the accurate and precise measurement of Angiotensin-Converting Enzyme (ACE) activity is paramount. The Hippuryl-L-phenylalanine (HHL) method has long been a staple for this purpose. This guide provides an objective comparison of the HHL method's performance with alternative assays, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
The HHL assay is based on the enzymatic cleavage of the synthetic substrate Hippuryl-L-histidyl-L-leucine (HHL) by ACE, releasing hippuric acid (HA) and the dipeptide histidyl-leucine.[1] The amount of HA produced is then quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).[2]
Comparative Performance of ACE Activity Assays
The choice of an assay for measuring ACE activity depends on various factors, including the required sensitivity, throughput, sample matrix, and instrumentation availability. The following tables summarize the performance characteristics of the HHL method and its common alternatives.
| Method | Principle | Detection | Advantages | Disadvantages |
| This compound (HHL) - Spectrophotometric | Enzymatic cleavage of HHL to hippuric acid (HA). | UV absorbance of HA at 228 nm after extraction.[3] | Well-established, relatively low cost. | Requires extraction step, lower sensitivity, potential for interference.[4] |
| This compound (HHL) - HPLC | Enzymatic cleavage of HHL to HA. | Separation and quantification of HA by reverse-phase HPLC with UV detection.[5] | High sensitivity and specificity, considered a reference method.[5][6] | Time-consuming, requires specialized equipment, lower throughput.[7] |
| Furanacryloyl-L-phenylalanylglycyl-glycine (FA-PGG) - Spectrophotometric | Enzymatic cleavage of FA-PGG results in a decrease in absorbance. | Continuous monitoring of absorbance decrease at 340 nm.[8][9] | Simple, rapid, suitable for high-throughput screening.[10] | Can be affected by sample turbidity or colored compounds.[10] |
| Fluorometric | Enzymatic cleavage of a quenched fluorescent substrate. | Measurement of increased fluorescence upon substrate cleavage.[11] | High sensitivity, high throughput, real-time kinetics.[11] | Substrates can be expensive, potential for quenching/fluorescence interference from sample components. |
Quantitative Comparison of Assay Precision
Precision is a critical parameter for any analytical method and is typically expressed as the coefficient of variation (CV) for intra-assay (within-run) and inter-assay (between-run) measurements.
| Method | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Reference |
| HHL - HPLC | Not explicitly stated, but described as having high precision.[6] | Not explicitly stated, but described as having high precision.[6] | [6] |
| HHL - Spectrophotometric | Repeatability (RSD) of 5-9% for the assay itself, and 2-18% with inhibitor solutions.[7] | Not explicitly stated. | [7] |
| FA-PGG - Spectrophotometric | Repeatability (RSD) around 7% for the assay itself, and 1-18% with inhibitor solutions.[9][10] | Not explicitly stated. | [9][10] |
| Fluorometric | Not explicitly stated. | Not explicitly stated. | |
| Antibody-trapping | ≤ 11% | ≤ 11% | [12] |
Experimental Protocols
This compound (HHL) - HPLC Method
This method offers high sensitivity and specificity for the quantification of ACE activity.
Materials:
-
Angiotensin-Converting Enzyme (ACE)
-
Hippuryl-L-histidyl-leucine (HHL) substrate solution (e.g., 8 mM)[8]
-
Borate buffer (e.g., 50 mM, pH 8.3) containing NaCl (e.g., 300 mM)[3]
-
1 M HCl to stop the reaction[3]
-
Ethyl acetate (B1210297) for extraction
-
HPLC system with a C18 reverse-phase column and UV detector (228 nm)
-
Mobile phase: e.g., a gradient of 0.05% TFA in water and 100% acetonitrile[13]
Procedure:
-
Pre-incubate the sample (e.g., 20 µL) with ACE solution (e.g., 10 µL of 0.25 U/mL) for a short period (e.g., 10 minutes) at 37°C.[14]
-
Add HHL substrate solution (e.g., 50 µL) to start the reaction and incubate for a defined time (e.g., 60 minutes) at 37°C.[14]
-
Stop the reaction by adding 1 M HCl (e.g., 62.5 µL).[14]
-
Extract the hippuric acid (HA) formed with ethyl acetate (e.g., 375 µL).[14]
-
Evaporate the ethyl acetate layer to dryness.[14]
-
Reconstitute the residue in the mobile phase or water.[14]
-
Inject an aliquot into the HPLC system.
-
Quantify the HA peak area and calculate ACE activity based on a standard curve of known HA concentrations.
Furanacryloyl-L-phenylalanylglycyl-glycine (FA-PGG) - Spectrophotometric Method
This method is rapid and suitable for high-throughput screening.
Materials:
-
ACE
-
Furanacryloyl-L-phenylalanylglycyl-glycine (FA-PGG) substrate solution[8]
-
HEPES buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 0.3 M) and ZnCl2 (e.g., 10 µM)[15]
-
Spectrophotometer capable of reading at 340 nm[8]
Procedure:
-
Add the sample and ACE solution to a cuvette or microplate well.
-
Initiate the reaction by adding the FA-PGG substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 30 minutes) at 37°C.[9]
-
The rate of absorbance decrease is proportional to the ACE activity.
Fluorometric Method
This method offers the highest sensitivity and is well-suited for high-throughput applications.
Materials:
-
ACE
-
Quenched fluorescent substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)[11]
-
Assay buffer
-
Fluorescence microplate reader[11]
Procedure:
-
Add the sample and ACE solution to the wells of a microplate.
-
Add the fluorescent substrate to initiate the reaction.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.[11]
-
The rate of fluorescence increase is directly proportional to the ACE activity.
Visualizing the Pathways and Workflows
To better understand the underlying biological context and the experimental procedures, the following diagrams are provided.
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 3. idpublications.org [idpublications.org]
- 4. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of analytical methods to assay inhibitors of angiotensin I-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of angiotensin I-converting enzyme activity in equine blood: lack of agreement between methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Performance of two commonly used angiotensin-converting enzyme inhibition assays using FA-PGG and HHL as substrates | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 11. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. e3s-conferences.org [e3s-conferences.org]
A Comparative Review of Carboxypeptidase Substrates for Researchers and Drug Development Professionals
A detailed analysis of substrate specificity and kinetic parameters for various carboxypeptidases, providing a crucial resource for researchers in enzyme kinetics, drug discovery, and diagnostics. This guide offers a comprehensive comparison of commonly used carboxypeptidase substrates, supported by experimental data and detailed methodologies to aid in the selection of optimal substrates for specific research applications.
Carboxypeptidases are a diverse group of proteolytic enzymes that cleave the C-terminal amino acid residue from a peptide or protein. Their involvement in a myriad of physiological processes, including digestion, blood clotting, and neuropeptide processing, has made them significant targets for therapeutic intervention and diagnostic assay development. The choice of substrate is paramount for the accurate characterization of carboxypeptidase activity and the screening of potential inhibitors. This guide provides a comparative analysis of various substrates for several key human carboxypeptidases.
Comparative Kinetic Data of Carboxypeptidase Substrates
The following table summarizes the kinetic parameters (Km, kcat, and kcat/Km) for the hydrolysis of various synthetic substrates by different human carboxypeptidases. This data, extracted from peer-reviewed literature, allows for a direct comparison of substrate preference and enzyme efficiency.
| Carboxypeptidase | Substrate | Km (μM) | kcat (s-1) | kcat/Km (μM-1s-1) | Reference |
| Human CPA1 | FA-Phe-Phe | 130 ± 10 | 11.0 ± 0.3 | 0.085 | [1] |
| FA-Phe-Leu | 200 ± 20 | 15.0 ± 0.7 | 0.075 | [1] | |
| FA-Phe-Ile | 280 ± 30 | 10.0 ± 0.4 | 0.036 | [1] | |
| FA-Phe-Trp | 110 ± 10 | 1.8 ± 0.1 | 0.016 | [1] | |
| Human CPA2 | FA-Phe-Phe | 150 ± 20 | 1.5 ± 0.1 | 0.010 | [1] |
| FA-Phe-Trp | 50 ± 5 | 1.9 ± 0.1 | 0.038 | [1] | |
| Human CPA4 | FA-Phe-Phe | 310 ± 40 | 11.0 ± 0.6 | 0.035 | [1] |
| FA-Phe-Leu | 260 ± 30 | 14.0 ± 0.7 | 0.054 | [1] | |
| FA-Phe-Ile | 430 ± 50 | 10.0 ± 0.5 | 0.023 | [1] | |
| FA-Phe-Met | 380 ± 40 | 13.0 ± 0.7 | 0.034 | [1] | |
| FA-Phe-Trp | 600 ± 70 | 18.0 ± 1.0 | 0.030 | [1] | |
| Human CPA6 | FA-Phe-Phe | 260 ± 30 | 0.49 ± 0.02 | 0.0019 | [2] |
| FA-Phe-Tyr | 190 ± 20 | 0.36 ± 0.01 | 0.0019 | [2] | |
| FA-Phe-Trp | 100 ± 10 | 0.11 ± 0.01 | 0.0011 | [2] | |
| FA-Phe-Met | 230 ± 30 | 0.18 ± 0.01 | 0.0008 | [2] | |
| FA-Phe-Leu | 340 ± 40 | 0.23 ± 0.01 | 0.0007 | [2] | |
| Human CPD (full length) | Dansyl-Phe-Ala-Arg | 153 ± 16 | 12.5 ± 0.5 | 0.082 | [3] |
| Human CPD (Domain I active) | Dansyl-Phe-Ala-Arg | 319 ± 37 | 8.5 ± 0.5 | 0.027 | [3] |
| Human CPD (Domain II active) | Dansyl-Phe-Ala-Arg | 844 ± 139 | 7.0 ± 0.9 | 0.008 | [3] |
FA: 3-(2-furyl)acryloyl
Substrate Specificity Insights
Carboxypeptidase A-like enzymes generally exhibit a preference for C-terminal hydrophobic amino acids.[4] For instance, human CPA1 and CPA4 display broad specificity for aromatic and large aliphatic residues like Phenylalanine, Leucine, and Isoleucine.[1] In contrast, human CPA2 shows a more restricted specificity, favoring large aromatic residues.[1] Human CPA6 also prefers large hydrophobic C-terminal amino acids.[2]
Carboxypeptidase B-type enzymes, on the other hand, are specific for C-terminal basic amino acids, namely Arginine and Lysine.[4][5][6] This distinct specificity is crucial for their biological roles, such as in the processing of prohormones and neuropeptides.
Metallocarboxypeptidase D (CPD) is a unique case with two active carboxypeptidase domains. Studies on human CPD have revealed that while both domains cleave C-terminal basic residues, domain I shows a preference for Arginine, whereas domain II cleaves Lysine and Arginine-containing peptides with similar efficiency.[7][8][9]
Human Carboxypeptidase Z (CPZ) also displays a strict requirement for substrates with C-terminal basic amino acids, particularly Arginine.[10][11]
Experimental Protocols
Accurate and reproducible experimental design is critical for comparative studies. Below are detailed methodologies for common carboxypeptidase assays.
General Spectrophotometric Assay for Carboxypeptidase A
This protocol is based on the hydrolysis of a chromogenic substrate, such as hippuryl-L-phenylalanine, which results in an increase in absorbance at 254 nm.[12]
Reagents:
-
Assay Buffer: 0.025 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.
-
Substrate Stock Solution: 0.001 M this compound in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase A diluted in 10% LiCl.
Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the temperature to 25°C.
-
Pipette 2.0 mL of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to achieve temperature equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Record the increase in absorbance at 254 nm for 3-5 minutes.
-
Determine the rate of reaction (ΔA254/minute) from the initial linear portion of the curve.
General Spectrophotometric Assay for Carboxypeptidase B
This method relies on the hydrolysis of hippuryl-L-arginine, leading to an increase in absorbance at 254 nm.[13][14]
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.
-
Substrate Solution: 1.0 mM Hippuryl-L-arginine in Assay Buffer.
-
Enzyme Solution: Carboxypeptidase B diluted in deionized water.
Procedure:
-
Set a spectrophotometer to 254 nm and 25°C.
-
Add 2.9 mL of the substrate solution to a cuvette and incubate for 3-4 minutes to reach thermal equilibrium.
-
Start the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Monitor the increase in absorbance at 254 nm for 3-4 minutes.
-
Calculate the reaction velocity from the initial linear phase of the absorbance curve.
Quantitative Peptidomics Approach for Substrate Specificity
This advanced technique allows for the comprehensive analysis of substrate specificity by incubating the enzyme with a complex mixture of peptides.[1][2][7][10]
Workflow:
-
Peptide Library Preparation: Extract endogenous peptides from cells or tissues, or generate a library by tryptic digestion of known proteins.
-
Enzyme Incubation: Incubate the peptide mixture with the purified carboxypeptidase at various concentrations and time points.
-
Sample Preparation: Stop the reaction (e.g., by acidification) and desalt the samples.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Compare the peptide profiles of enzyme-treated and control samples to identify substrates (decreased peak intensity) and products (increased peak intensity).
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams were generated using Graphviz.
Caption: Workflow for a typical spectrophotometric carboxypeptidase assay.
Caption: General workflow for identifying carboxypeptidase substrates using a quantitative peptidomics approach.
This guide provides a foundational understanding of carboxypeptidase substrates, empowering researchers to make informed decisions for their specific experimental needs. The provided data and protocols serve as a valuable starting point for further investigation into the fascinating world of these critical enzymes.
References
- 1. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. Carboxypeptidase B - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Substrate specificity of human metallocarboxypeptidase D: Comparison of the two active carboxypeptidase domains | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Hippuryl-L-phenylalanine: A Step-by-Step Guide for Laboratory Professionals
An essential guide for the safe and compliant disposal of Hippuryl-L-phenylalanine, ensuring the safety of laboratory personnel and environmental protection.
This document provides detailed procedures for the proper disposal of this compound, a common substrate used in carboxypeptidase activity assays. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. The following information is intended for researchers, scientists, and drug development professionals who handle this compound.
I. Understanding the Hazards and Properties
Before handling and disposing of this compound, it is imperative to be familiar with its properties and associated hazards. This information is critical for conducting a proper risk assessment and implementing appropriate safety controls.
| Property | Data |
| CAS Number | 744-59-2 |
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 326.35 g/mol |
| Appearance | White powder |
| Storage Temperature | -20°C |
| Hazard Classification | Combustible Solid (Storage Class 11) |
| Water Hazard Class | WGK 3 (severe hazard to water) |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type N95 (US) dust mask.[1][2] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including unused or expired product, contaminated materials, and empty containers.
A. Waste Identification and Segregation:
-
Identify Waste: All materials contaminated with this compound, including residual powder, used weighing boats, contaminated personal protective equipment (PPE) like gloves and dust masks, and cleaning materials from spills, must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It must be segregated as a solid chemical waste.[3] Keep it separate from liquid waste and other incompatible chemicals.
B. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect solid this compound waste in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical; a high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Original Containers: For unused or expired this compound, it is best to dispose of it in its original container, ensuring the label is intact and legible.[2]
-
Avoid Contamination: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to prevent spills.[2]
C. Labeling and Storage:
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date when the waste was first added to the container.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[4][5] Given its classification as a combustible solid, it should be stored in a cool, dry location.[4]
D. Final Disposal:
-
Engage a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical in the regular trash or down the drain.[6][7]
-
Documentation: Maintain a record of the waste generated, including the quantity and disposal date, in accordance with your institution's and local regulations.
-
Empty Container Disposal: Triple rinse empty containers with a suitable solvent (such as water, if appropriate and permitted by local regulations for the rinsate). The first rinse must be collected and disposed of as hazardous waste.[8] After thorough rinsing and drying, deface or remove the original label before disposing of the container as non-hazardous waste, or as directed by your institution's policy.[8]
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. How Should Flammables Be Disposed Of? [greenflow.com]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Hippuryl-L-phenylalanine
Essential Safety and Handling Guide for Hippuryl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this compound, which is a combustible solid in powder form.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the powder. |
| Eye Protection | Chemical safety goggles or a face shield | To protect the eyes from dust particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3][4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills.[5][6] |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these detailed steps to ensure the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]
-
Assemble Materials: Have all necessary equipment, including a calibrated scale, weighing paper, spatulas, and labeled receiving containers, ready before handling the compound.
-
Don PPE: Put on all required PPE as specified in the table above.[2]
2. Weighing and Transfer:
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.
-
Use a Fume Hood: Conduct all weighing and transfer operations inside a certified chemical fume hood to control dust and potential inhalation exposure.[4]
-
Grounding: To prevent static discharge with this combustible solid, ensure that equipment is properly grounded.
-
Transfer Technique: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to the weighing paper or receiving vessel.
-
Close Containers: Promptly and securely close the stock container after dispensing the material.
3. Post-Handling:
-
Clean Up: Decontaminate the work surface and any equipment used. Carefully wipe down the area with a damp cloth to collect any residual powder.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][7]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, dispose of the solution in the appropriate liquid hazardous waste container, following your institution's guidelines for solvent waste.
2. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
3. Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
IV. Emergency Procedures
1. Spills:
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2] Clean the area with a damp cloth.
-
Large Spills: Evacuate the immediate area and alert your supervisor and the institutional EHS office.
2. Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[8] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. benchchem.com [benchchem.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. gz-supplies.com [gz-supplies.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
